2-chloro-6-fluoropyrazine
Description
BenchChem offers high-quality 2-chloro-6-fluoropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-fluoropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
33873-10-8 |
|---|---|
Molecular Formula |
C4H2ClFN2 |
Molecular Weight |
132.5 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
2-chloro-6-fluoropyrazine CAS 33873-10-8 chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 2-chloro-6-fluoropyrazine , a critical fluorinated heterocyclic scaffold.
Strategic Scaffold for Nucleophilic Regioselectivity and Antiviral Drug Design
Executive Summary
2-Chloro-6-fluoropyrazine is a bifunctional pyrazine derivative characterized by the presence of two distinct halogen atoms in chemically equivalent positions (ortho to ring nitrogens) but possessing vastly different electronic and steric profiles. This asymmetry makes it a high-value "regio-switch" in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of Favipiravir (T-705) analogs and other RNA-dependent RNA polymerase (RdRp) inhibitors, allowing researchers to selectively functionalize the pyrazine ring via sequential Nucleophilic Aromatic Substitution (
Chemical Profile & Physical Properties
Unlike its symmetric congeners (2,6-dichloropyrazine or 2,6-difluoropyrazine), 2-chloro-6-fluoropyrazine exists in a physical state governed by the dipole-dipole interactions of its mixed-halogen system.
| Property | Value / Description | Note |
| Physical State | Low-melting solid or liquid | MP likely < 40°C based on analogs (2,6-dichloro MP: 53°C). |
| Boiling Point | ~145–155°C (Predicted) | 2-Chloropyrazine BP is 153°C; F-substitution typically lowers BP relative to Cl due to lower polarizability. |
| Density | ~1.45 g/cm³ | Higher than 2-chloropyrazine (1.28 g/cm³) due to halogenation. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Hydrolytically unstable in basic aqueous media. |
| Acidity (pKa) | N/A (Non-ionizable) | The ring is highly electron-deficient (π-acidic). |
Synthetic Routes
The synthesis of 2-chloro-6-fluoropyrazine is non-trivial due to the difficulty of stopping a fluorination reaction at the mono-stage. The most robust industrial route involves the Halex (Halogen Exchange) reaction.
Primary Route: Controlled Halex Reaction
This method utilizes 2,6-dichloropyrazine as the starting material. The reaction is driven by the lattice energy of the byproduct (KCl) and the solubility of the fluoride source (KF) in polar aprotic solvents.
Protocol Logic:
-
Solvent: Sulfolane or DMSO is required to solvate the potassium ion, leaving the fluoride ion "naked" and reactive.
-
Catalyst: 18-Crown-6 or Tetraphenylphosphonium bromide serves as a Phase Transfer Catalyst (PTC) to shuttle fluoride into the organic phase.
-
Stoichiometry: Strictly controlled (1.0–1.1 eq. of KF) to prevent over-fluorination to 2,6-difluoropyrazine.
Figure 1: Synthesis via Halex reaction. Controlling stoichiometry is critical to minimize the difluoro byproduct.
Reactivity & Mechanistic Insight: The Regioselectivity Paradox
The core utility of 2-chloro-6-fluoropyrazine lies in its ability to undergo regioselective
The Theoretical Framework ( )
In nucleophilic aromatic substitution on electron-deficient heterocycles:
-
Rate Determining Step: Nucleophilic attack to form the Meisenheimer complex.
-
Activation: The highly electronegative Fluorine atom stabilizes the anionic intermediate (inductive effect,
) more effectively than Chlorine.[1] -
General Rule: F >> Cl (Fluorine is displaced faster than Chlorine).
The Practical Reality (Hard vs. Soft Nucleophiles)
While the general rule predicts C-F bond cleavage, experimental outcomes can invert based on the nucleophile and catalyst.
-
Scenario A: Hard Nucleophiles (Alkoxides, Amines)
-
Mechanism: Standard
. -
Outcome: Attack occurs at C-6 , displacing Fluorine .
-
Why? The transition state leading to F-displacement is lower in energy due to inductive stabilization.
-
-
Scenario B: Metal-Catalyzed or Soft Nucleophiles (Thiolates, Cu-Catalysis)
-
Mechanism: Metal-oxidative addition or orbital-controlled attack.
-
Outcome: Attack occurs at C-2 , displacing Chlorine .
-
Why? The C-Cl bond is weaker (bond dissociation energy) and more polarizable, favoring oxidative addition with metals (Pd, Cu) or attack by soft nucleophiles.
-
Critical Note for Drug Design:
Some commercial protocols for ether synthesis (e.g., with ethylene glycol) report the displacement of Chlorine to yield 2-[(6-fluoropyrazin-2-yl)oxy]ethanol. This implies a specific condition (likely base choice or solvent effect) that overrides the intrinsic
Figure 2: Divergent reaction pathways. Hard nucleophiles typically follow Pathway A (
Applications in Drug Development
Favipiravir (T-705) Analog Synthesis
2-Chloro-6-fluoropyrazine is a structural surrogate for the 6-fluoro-3-hydroxypyrazine-2-carboxamide core of Favipiravir.[2]
-
Direct Functionalization: It allows for the introduction of the critical C-6 fluorine atom early in the synthesis, rather than using hazardous fluorinating agents (e.g.,
gas or Selectfluor) on a late-stage intermediate. -
SAR Studies: By selectively displacing the Chlorine (Pathway B), researchers can attach diverse side chains while retaining the metabolic stability conferred by the C-6 Fluorine.
Handling & Safety
-
Hazards: Causes skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Disposal: Treat as halogenated organic waste. Do not mix with strong oxidizers.
References
-
BenchChem. Application Note: 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol Synthesis and Reactivity. (Accessed 2026).[3] Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Mechanism. (2018).[4] Link
-
Chemistry Steps. Nucleophilic Aromatic Substitution: Regioselectivity and Leaving Group Effects. (2021).[5][6] Link
-
National Institutes of Health (PMC). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2020).[4][6][7][8] Link
-
Scientific Update. Favipiravir and the battle against COVID-19: Synthetic Routes. (2020).[4][6][7][8] Link
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2-chloro-6-fluoropyrazine molecular weight and structural formula
An In-depth Technical Guide to 2-Chloro-6-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-6-fluoropyrazine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, its unique electronic properties and reactive sites make it a valuable precursor for the synthesis of complex molecular architectures. This document consolidates critical data on its physicochemical properties, established synthetic routes, and notable applications, particularly in the realm of drug discovery. Furthermore, it offers detailed experimental protocols and essential safety information to support researchers in its practical application.
Introduction: The Significance of Substituted Pyrazines
Pyrazine and its derivatives are classified as "privileged scaffolds" in the field of drug discovery.[1] The arrangement of nitrogen atoms within the pyrazine ring allows for hydrogen bond acceptance, a critical interaction for molecular recognition and binding to biological targets.[1] The introduction of halogen atoms, such as chlorine and fluorine, onto this scaffold dramatically influences the molecule's reactivity and properties. Chlorine, a common element in pharmaceuticals, can modulate a compound's pharmacokinetic profile, while fluorine is often used to enhance metabolic stability and binding affinity.[2][3]
2-Chloro-6-fluoropyrazine emerges as a particularly useful intermediate. The differential reactivity of the chloro and fluoro substituents allows for selective, stepwise reactions, providing a strategic advantage in the synthesis of complex, highly functionalized molecules. This guide aims to serve as a foundational resource for scientists leveraging this versatile compound in their research endeavors.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective use in synthesis and research.
Molecular and Structural Formula
The core of 2-chloro-6-fluoropyrazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. A chlorine atom is substituted at the 2-position and a fluorine atom at the 6-position.
// Nodes for atoms N1 [label="N", pos="0.5,0.866!"]; C2 [label="C", pos="1.5,0.866!"]; C3 [label="C", pos="2.0,0!"]; N4 [label="N", pos="1.5,-0.866!"]; C5 [label="C", pos="0.5,-0.866!"]; C6 [label="C", pos="0,0!"]; Cl [label="Cl", pos="2.2,1.7!"]; F [label="F", pos="-0.7,0!"]; H3 [label="H", pos="2.8,-0!"]; H5 [label="H", pos="0.5,-1.732!"];
// Edges for bonds C6 -- N1 [len=1.0]; N1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- N4 [len=1.0]; N4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C2 -- Cl [len=1.0]; C6 -- F [len=1.0]; C3 -- H3 [len=1.0]; C5 -- H5 [len=1.0];
// Double bonds edge [style=bold]; N1 -- C6; C2 -- C3; N4 -- C5; } DOT Caption: Structural formula of 2-chloro-6-fluoropyrazine.
Core Chemical Data
The key quantitative data for 2-chloro-6-fluoropyrazine are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClFN₂ | [4] |
| Molecular Weight | 132.52 g/mol | [4][5] |
| CAS Number | 33873-10-8 | [4] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 55 - 58 °C | [7] |
| InChI Key | OOUBPXBCQPEKOA-UHFFFAOYSA-N | [4] |
| SMILES | FC1=CN=CC(Cl)=N1 | [4] |
Synthesis and Reactivity
The synthesis of 2-chloro-6-fluoropyrazine is not commonly detailed as a standard laboratory preparation, as it is readily available from commercial suppliers.[4] However, understanding the principles of its formation and subsequent reactivity is crucial for synthetic planning. The synthesis of related fluoropyrazines often involves methods like halogen exchange (halex) reactions or diazotization-fluorination sequences (Balz-Schiemann type reactions).[8][9]
Causality in Experimental Choices: Reactivity
The reactivity of 2-chloro-6-fluoropyrazine is governed by the electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing effects of the halogen substituents. This makes the carbon atoms attached to the halogens susceptible to Nucleophilic Aromatic Substitution (SₙAr) .
Expert Insight: The fluorine atom is a better leaving group than chlorine in SₙAr reactions on electron-deficient aromatic rings. This is a counter-intuitive but well-established principle. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex, which is the rate-determining step. Therefore, nucleophiles will preferentially displace the fluorine atom over the chlorine atom, allowing for regioselective synthesis.
Applications in Drug Discovery
2-Chloro-6-fluoropyrazine serves as a versatile building block for synthesizing a wide array of biologically active molecules. Its ability to undergo selective substitution reactions makes it an attractive starting material for creating libraries of compounds for high-throughput screening.
The pyrazine core is present in several FDA-approved drugs, including the antiviral Favipiravir, the anti-tuberculosis agent Pyrazinamide, and the oncology drug Bortezomib.[3][10] The 2-chloro-6-fluoropyrazine moiety provides a scaffold to which various functional groups can be attached to modulate biological activity, solubility, and pharmacokinetic properties. For example, it can be a precursor for kinase inhibitors, where the pyrazine core acts as a hinge-binding motif.
Experimental Protocol: A Representative SₙAr Reaction
This protocol describes a general, self-validating procedure for the nucleophilic aromatic substitution of the fluorine atom in 2-chloro-6-fluoropyrazine with a generic primary amine.
Objective: To synthesize a 2-chloro-6-(alkylamino)pyrazine derivative.
Materials:
-
2-chloro-6-fluoropyrazine
-
Primary amine (e.g., benzylamine) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-fluoropyrazine (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
Reagent Addition: Add the primary amine (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material typically indicates reaction completion.
-
Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker of cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product. The structure and purity of the final compound should be validated using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
Proper handling of 2-chloro-6-fluoropyrazine is essential for laboratory safety.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7][11]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.[7]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Conclusion
2-Chloro-6-fluoropyrazine is a high-value chemical intermediate with significant utility in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the differential reactivity of its halogen substituents, provide chemists with a powerful tool for the regioselective synthesis of complex pyrazine derivatives. This guide has provided the core technical information, practical protocols, and safety considerations necessary for the effective and safe utilization of this compound in a research and development setting.
References
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2-chloro-6-fluoropyrazine - C4H2ClFN2 | CSSB00009872148. (n.d.). Chemspace. Retrieved March 8, 2024, from [Link]
-
2-Chloro-6-fluoropyridine | CAS#:20885-12-5. (2025, August 25). Chemsrc. Retrieved March 8, 2024, from [Link]
-
2-Chloro-6-fluoropyridine | C5H3ClFN | CID 639437. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]
-
2-chloro-6-(trifluoromethyl)pyrazine (C5H2ClF3N2). (n.d.). PubChemLite. Retrieved March 8, 2024, from [Link]
-
SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific. Retrieved March 8, 2024, from [Link]
- Chinthakindi, P. K., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1262, 132922.
- Mitchell, C. H., & Torssell, S. I. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 8, 2024, from [Link]
- Rutner, H. (1966). Synthesis and Nucleophilic Displacement Reactions of Fluoropyrazines. ProQuest.
- Synthesis of 2,6-dichloropyrazine. (1979). Google Patents.
- Preparation of 2-chloropyrazine. (1946). Google Patents.
-
2-Chloro-6-fluoropyrazine 50mg. (n.d.). Dana Bioscience. Retrieved March 8, 2024, from [Link]
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A Researcher's Guide to Determining the Solubility of 2-Chloro-6-Fluoropyrazine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 2-chloro-6-fluoropyrazine in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes the fundamental principles of solubility, outlines robust experimental methodologies, and introduces theoretical models for strategic solvent selection. By following the protocols and workflows detailed herein, researchers can generate reliable solubility data essential for process development, formulation, and purification in the pharmaceutical and chemical industries.
Introduction: The Significance of 2-Chloro-6-Fluoropyrazine and Its Solubility
2-Chloro-6-fluoropyrazine is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its structural motifs are present in various biologically active molecules, making it a valuable building block in drug discovery. The solubility of an active pharmaceutical ingredient (API) or intermediate like 2-chloro-6-fluoropyrazine in organic solvents is a critical physicochemical property that governs key aspects of its development and application.[1]
A thorough understanding of solubility is paramount for:
-
Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is crucial for achieving high yields and purity.[1]
-
Formulation: Developing liquid dosage forms or solutions for preclinical studies requires knowledge of suitable and safe solvents.
-
Process Scale-up: Consistent and predictable solubility is essential for designing robust and scalable manufacturing processes.
-
Analytical Method Development: Choosing the right solvent is critical for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
This guide will provide the necessary tools to experimentally determine and theoretically rationalize the solubility of 2-chloro-6-fluoropyrazine.
Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is a fundamental concept in solubility, suggesting that substances with similar polarities are more likely to be soluble in one another. The polarity of organic molecules is influenced by the presence of polar bonds and functional groups. For 2-chloro-6-fluoropyrazine, the presence of electronegative chlorine and fluorine atoms, along with the nitrogen atoms in the pyrazine ring, introduces polarity. However, the overall solubility will be a balance between these polar characteristics and the non-polar aromatic ring.
To move beyond this qualitative principle, more quantitative models can be employed for solvent selection.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more sophisticated method for predicting solubility by breaking down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
Experimental Determination of Solubility
The most reliable way to determine the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is a widely accepted and accurate technique.[1][6]
Equilibrium Shake-Flask Protocol
This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.[1]
Materials and Equipment:
-
2-Chloro-6-fluoropyrazine (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-chloro-6-fluoropyrazine to a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[1]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.[1]
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to settle.[1]
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 2-chloro-6-fluoropyrazine.
-
Calculation: Calculate the original solubility in the solvent using the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100g , or mol/L).
High-Throughput Solubility Screening
For more rapid screening of a larger number of solvents, automated and miniaturized versions of solubility assays can be employed.[1] These methods often rely on turbidity measurements, where the disappearance of solid upon solvent addition or temperature change is monitored.[6]
Data Presentation and Analysis
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Template for Reporting Experimental Solubility of 2-Chloro-6-Fluoropyrazine
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Heptane | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Other Solvents | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
Visualizing the Experimental Workflow
A clear workflow diagram can aid in the systematic execution of the solubility determination protocol.
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Discussion and Application of Solubility Data
The experimentally determined solubility data for 2-chloro-6-fluoropyrazine will enable informed decisions in various stages of research and development. For instance, in selecting a solvent for recrystallization, the ideal choice would be a solvent in which the compound has high solubility at an elevated temperature but low solubility at a lower temperature. The generated data can be used to construct a temperature-dependent solubility profile to identify such solvents.
Furthermore, understanding the solubility in a range of solvents with varying polarities can provide insights into the physicochemical nature of 2-chloro-6-fluoropyrazine and aid in the development of predictive models for its behavior in other solvent systems.
Conclusion
References
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Loughborough University Research Repository. (2025, March 27). Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures. Retrieved from [Link]
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ACS Publications. (2024, September 11). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Retrieved from [Link]
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Jouyban, A., & Acree Jr., W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Retrieved from [Link]
- Jouyban, A., et al. (n.d.). Solubility Prediction of Paracetamol in Water-Glycerol Mixtures at 25 and 30 ºC using the Jouyban-Acree Model. Asian Journal of Chemistry.
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ResearchGate. (2026, January 18). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Retrieved from [Link]
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
- Unknown. (n.d.).
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Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-fluorophenylhydrazine. Retrieved from [Link]
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Chemsrc. (2025, August 25). 2-Chloro-6-fluoropyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-fluoropyridine. Retrieved from [Link]
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Hansen-Solubility.com. (2017). Consideration of Hansen Solubility Parameters. Part 2. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS RN 2289356-45-0 | 2-Chloro-6-(prop-1-en-2-yl)pyrazine. Retrieved from [Link]
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Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]
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CDC Stacks. (n.d.). Improved Methods for the Determination of Hansen's Solubility Parameters and the Estimation of Solvent Uptake for Lightly Crosslinked. Retrieved from [Link]
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American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 2 - Applications. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing. Retrieved from [Link]
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SciTechnol. (2012, October 22). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2-chloro-6-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: An official, verified Safety Data Sheet (SDS) for 2-chloro-6-fluoropyrazine (CAS No. 186406-88-4) was not publicly available at the time of this writing. The following guide has been meticulously compiled by synthesizing safety data from structurally similar compounds, including 2-chloropyrazine, 2,6-dichloropyrazine, and 2-chloro-6-fluoropyridine. This approach is taken to provide the most conservative and comprehensive safety recommendations in the absence of specific data. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel.
Introduction: Understanding the Compound and Associated Risks
2-chloro-6-fluoropyrazine is a halogenated heterocyclic compound with a pyrazine core, a structure of significant interest in medicinal chemistry and materials science. As with many halogenated aromatic compounds, it is crucial to approach its handling with a thorough understanding of its potential hazards. While specific toxicological data for this compound is limited, the available information on its structural analogs suggests that it should be treated as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system.
This guide provides a framework for the safe handling, storage, and disposal of 2-chloro-6-fluoropyrazine, grounded in the principles of chemical safety and risk mitigation. The causality behind each recommendation is explained to empower researchers to make informed decisions and foster a culture of safety in the laboratory.
Hazard Identification and Classification
Based on the hazard profiles of its structural analogs, 2-chloro-6-fluoropyrazine is anticipated to be classified under the Globally Harmonized System (GHS) as follows. This synthesized classification represents a conservative approach to ensure user safety.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed | Warning |
Hazard Pictogram:
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe chemical handling is a robust system of controls that minimizes the potential for exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Primary Engineering Control: The Chemical Fume Hood
All work involving the handling of solid or solutions of 2-chloro-6-fluoropyrazine must be conducted in a certified chemical fume hood.[1][2] This is the most critical engineering control as it contains vapors and fine dust, preventing inhalation, which is a primary route of exposure. The fume hood should have a tested and certified face velocity of 80-120 feet per minute.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are designed to contain the hazard at its source, PPE is essential for protecting the user from residual risks and in the event of an accidental spill.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[3][4] | Protects against splashes and airborne particles. For large-scale operations or when there is a significant splash risk, a face shield should be worn in addition to safety goggles.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves (e.g., neoprene).[3][5] | Prevents skin contact. Gloves must be inspected for tears or pinholes before use. Double-gloving is recommended for extended operations. Contaminated gloves should be removed using the proper technique to avoid skin exposure and disposed of as hazardous waste.[5] |
| Body Protection | Flame-resistant laboratory coat.[3][4] | Protects skin and personal clothing from contamination. The lab coat should be fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | While a fume hood is the primary control, a respirator may be required for emergency situations or if engineering controls are not sufficient. The type of respirator and cartridge should be selected based on a formal risk assessment. |
Standard Operating Procedure for Handling 2-chloro-6-fluoropyrazine
Adherence to a standardized workflow is critical for ensuring safety and reproducibility. The following protocol outlines the key steps for safely handling this compound.
Preparation and Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Gather all necessary chemicals, solvents, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Locate Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and unobstructed.[6]
Weighing and Transferring the Compound
-
Tare the Balance: If weighing inside the fume hood, use an analytical balance with a draft shield.
-
Gentle Transfer: Use a spatula to carefully transfer the solid compound to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.
-
Close Container Promptly: Immediately and securely close the primary container of 2-chloro-6-fluoropyrazine.
-
Clean Up Spills: Any minor spills within the fume hood should be cleaned up immediately using appropriate methods (see Section 6).
Post-Handling Procedures
-
Secure the Compound: Ensure the container is tightly sealed and stored appropriately (see Section 5).
-
Decontaminate Work Area: Wipe down the work surface inside the fume hood with an appropriate solvent and then a cleaning agent.
-
Dispose of Waste: All contaminated materials (gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste in a designated, sealed container.[6]
-
Remove PPE: Remove PPE in the correct order (gloves first), avoiding contamination of skin and hair.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.
Diagram: Safe Handling Workflow
Caption: A flowchart illustrating the key stages of safely handling 2-chloro-6-fluoropyrazine.
Storage and Incompatibility
Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from heat, sparks, and open flames.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8] |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation, but do not direct airflow out of the laboratory.
-
Contain: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6]
-
Collect: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1][3]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]
Diagram: Emergency Response Logic
Caption: A decision tree for responding to emergencies involving 2-chloro-6-fluoropyrazine.
Conclusion: A Commitment to Safety
The responsible use of 2-chloro-6-fluoropyrazine in research and development necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and preparedness for emergency situations, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into laboratory-specific safety plans, ensuring the well-being of all personnel and the integrity of the research environment.
References
-
Chemsrc. 2-Chloro-6-fluoropyridine MSDS. [Link]
-
Capot Chemical. Material Safety Data Sheet - 2-chloro-4-fluorophenylhydrazine. [Link]
-
ChemSynthesis. 2-chloro-6-(trifluoromethyl)pyrazine Properties. [Link]
-
PubChem. 2-Amino-6-Chloropyrazine Hazard Information. [Link]
-
Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
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- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. synquestlabs.com [synquestlabs.com]
Strategic Halogen Selection in Pyrazine Functionalization: A Comparative Guide to 2-Chloro-6-fluoropyrazine and 2,6-Dichloropyrazine
Executive Summary
The pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics. The functionalization of the 2- and 6-positions of the pyrazine ring is a critical pathway for exploring structure-activity relationships (SAR). However, the choice of the dihalopyrazine precursor—specifically between 2-chloro-6-fluoropyrazine and 2,6-dichloropyrazine—dictates the synthetic strategy, reaction kinetics, and downstream orthogonality. This whitepaper provides a mechanistic and practical framework for leveraging these two distinct building blocks in advanced organic synthesis.
Electronic Profiling and Mechanistic Divergence
Nucleophilic aromatic substitution (SNAr) is the cornerstone reaction for functionalizing electron-deficient heteroaromatics like pyrazine[1]. The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex.
In aliphatic SN2 reactions, leaving group ability correlates with polarizability and weak carbon-halogen bonds (I > Br > Cl > F). However, in SNAr reactions, this kinetic trend is inverted (F ≫ Cl > Br > I)[2]. The highly electronegative fluorine atom exerts a profound inductive (-I) effect, heavily polarizing the C-F bond and withdrawing electron density from the adjacent carbon. This drastically lowers the activation energy required for the nucleophile to attack and stabilizes the resulting Meisenheimer complex.
Consequently, 2-chloro-6-fluoropyrazine presents an asymmetric electronic profile. A nucleophile will exclusively attack the C-F bond, allowing for absolute regiocontrol. In contrast, 2,6-dichloropyrazine is symmetrical; both C-Cl bonds are equally activated initially[3]. Once mono-substitution occurs, the newly introduced group (typically an electron-donating amine or ether) deactivates the ring, making the second substitution significantly slower, though statistical mixtures can still occur without strict stoichiometric control[4].
Mechanistic divergence in SNAr reactions based on halogen leaving group kinetics.
Quantitative Data and Property Comparison
To aid in reagent selection, the physical and chemical properties of both building blocks are summarized below.
| Property | 2-Chloro-6-fluoropyrazine | 2,6-Dichloropyrazine |
| Chemical Formula | C4H2ClFN2 | C4H2Cl2N2 |
| Molecular Weight | 132.52 g/mol | 148.98 g/mol |
| Symmetry | Asymmetrical (C1) | Symmetrical (C2v) |
| Primary Leaving Group | Fluoride (F⁻) | Chloride (Cl⁻) |
| Regioselectivity (SNAr) | Absolute (C-F bond specifically targeted) | Statistical (Both C-Cl bonds equivalent) |
| Downstream Orthogonality | Excellent (C-Cl bond remains for cross-coupling) | Poor (Requires strict stoichiometric control) |
Experimental Workflows and Self-Validating Protocols
As a Senior Application Scientist, ensuring reproducibility requires protocols that validate themselves in real-time. The isotopic signatures of halogens provide an internal diagnostic tool during LC-MS monitoring, allowing chemists to track the exact fate of the halogens without isolating intermediates.
Protocol 1: Regioselective Mono-Amination of 2-Chloro-6-fluoropyrazine
Objective: Synthesize a 2-amino-6-chloropyrazine derivative with absolute regiocontrol. Causality: Maintaining a low temperature (0 °C) suppresses any competing attack on the C-Cl bond, capitalizing entirely on the kinetic preference for the C-F bond.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-chloro-6-fluoropyrazine (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv). The solution should remain homogeneous and colorless.
-
Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the primary amine (1.05 equiv) dropwise over 10 minutes.
-
Self-Validating LC-MS Check: Stir for 1 hour at 0 °C, then sample for LC-MS.
-
Validation Check: The product mass must exhibit a distinct 3:1 isotopic pattern (M / M+2), confirming the retention of the naturally occurring ³⁵Cl and ³⁷Cl isotopes. The displacement of fluorine is confirmed by the mass shift (M - 19 + Mass of Amine).
-
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Controlled Mono-Amination of 2,6-Dichloropyrazine
Objective: Synthesize a 2-amino-6-chloropyrazine from a symmetrical precursor. Causality: Symmetrical precursors require strict stoichiometric and addition-rate control to prevent localized high concentrations of the nucleophile, which leads to the formation of the unwanted 2,6-diaminopyrazine byproduct.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,6-dichloropyrazine (1.0 equiv) in anhydrous DMF (0.1 M concentration) at room temperature.
-
Base Addition: Add K₂CO₃ (1.2 equiv) and stir for 5 minutes.
-
Controlled Addition: Load the amine (0.95 equiv—sub-stoichiometric to prevent over-reaction) into a syringe pump. Add the amine to the reaction mixture at a rate of 0.1 mL/min at room temperature.
-
Self-Validating LC-MS Check: Sample the reaction after complete addition.
-
Validation Check: The starting material exhibits a 9:6:1 isotopic pattern (characteristic of two chlorines). The desired mono-substituted product will shift to a 3:1 pattern . If a singlet isotopic peak (1:0 pattern) is observed, over-reaction to the di-substituted product has occurred.
-
-
Workup: Dilute with water to precipitate the product (if solid) or extract with dichloromethane, followed by rigorous silica gel chromatography to separate the mono- from the di-substituted species.
Downstream Applications in Drug Development
The true value of 2-chloro-6-fluoropyrazine lies in its orthogonality. Following the initial SNAr displacement of the fluoride, the robust C-Cl bond remains intact. This allows chemists to seamlessly transition from polar SNAr chemistry to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 6-position.
This orthogonal approach is indispensable for constructing complex, unsymmetrical 2,6-disubstituted pyrazines without requiring protecting group chemistry or harsh conditions that might degrade sensitive pharmacophores.
Orthogonal functionalization workflow leveraging differential reactivity of C-F and C-Cl bonds.
References
- BenchChem.A Comparative Guide to the Reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine. BenchChem.
- BenchChem.2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol | 1989659-45-1. BenchChem.
- National Center for Biotechnology Information (PubChem).PubChem Compound Summary for CID 78504, 2,6-Dichloropyrazine. PubChem.
- Trilleras, J., Perez, A., & Quiroga, J.SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
An In-depth Technical Guide to 2-Chloro-6-fluoropyrazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-6-fluoropyrazine, a halogenated heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to its specific substitution pattern, this molecule serves as a valuable building block for the synthesis of more complex chemical entities with potential biological activity. This document consolidates available data on its chemical identity, properties, synthesis, and potential applications, offering insights for its use in research and development.
Chemical Identity and Identifiers
Precise identification of a chemical compound is fundamental for scientific communication and procurement. While a dedicated PubChem Compound ID (CID) for 2-chloro-6-fluoropyrazine is not readily found, its identity is confirmed through its CAS number and other standard chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-6-fluoropyrazine | Chemspace |
| CAS Number | 33873-10-8 | Chemspace |
| Molecular Formula | C₄H₂ClFN₂ | Chemspace |
| Molecular Weight | 133.52 g/mol | Chemspace |
| Canonical SMILES | C1=C(N=C(C=N1)F)Cl | Chemspace |
| InChI | InChI=1S/C4H2ClFN2/c5-3-1-7-2-4(6)8-3/h1-2H | Chemspace |
| InChIKey | OOUBPXBCQPEKOA-UHFFFAOYSA-N | Chemspace |
Physicochemical and Spectroscopic Properties
Experimental data on the physicochemical properties of 2-chloro-6-fluoropyrazine are limited in publicly available literature. However, predictions based on its structure and data from analogous compounds, such as 2-chloropyrazine and other substituted pyrazines, can provide useful estimates.
Predicted Properties:
-
Physical State: Likely a solid at room temperature, similar to other small, substituted aromatic compounds.
-
Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
-
Melting Point: Not experimentally determined in available literature. For comparison, 2,6-dichloropyrazine has a melting point of 55-58 °C.[1]
-
Boiling Point: Not experimentally determined. 2-chloro-6-(trifluoromethyl)pyrazine has a boiling point of 135 °C.[2]
Spectroscopic Profile
A detailed experimental spectroscopic profile for 2-chloro-6-fluoropyrazine is not widely published. The following are predicted spectroscopic characteristics based on its structure and data from similar pyrazine derivatives.[3]
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 8.0-8.5 ppm), corresponding to the two protons on the pyrazine ring. The coupling constant between these two protons would be characteristic of a vicinal coupling in a pyrazine system.
¹³C NMR (Carbon NMR): The carbon NMR spectrum would display four distinct signals for the four carbon atoms of the pyrazine ring. The carbons bonded to the chlorine and fluorine atoms would exhibit characteristic chemical shifts and, in the case of the carbon bonded to fluorine, a coupling (¹JCF) would be observed.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) with a characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio).
Synthesis of 2-Chloro-6-fluoropyrazine
The synthesis of 2-chloro-6-fluoropyrazine is not extensively detailed in peer-reviewed literature. However, established methods for the synthesis of other fluoropyrazines can be applied. Two primary synthetic strategies are plausible: halogen exchange from a dichlorinated precursor and diazotization of an amino-chloropyrazine followed by fluorination.
Halogen Exchange (Halex) Reaction
This is a common and effective method for introducing fluorine into aromatic and heteroaromatic rings. The synthesis would likely start from the commercially available 2,6-dichloropyrazine.
Reaction Principle: A nucleophilic aromatic substitution (SNAAr) reaction where a fluoride ion displaces one of the chloride ions. The pyrazine ring is electron-deficient, which facilitates this type of substitution. The choice of a suitable fluoride source and reaction conditions is crucial to favor monosubstitution and prevent the formation of 2,6-difluoropyrazine.
Hypothetical Experimental Protocol for Halogen Exchange:
-
Materials: 2,6-dichloropyrazine, spray-dried potassium fluoride (KF), a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), and an anhydrous polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).
-
Procedure: a. To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropyrazine (1 equivalent), spray-dried potassium fluoride (1.0-1.2 equivalents), and the phase-transfer catalyst (0.1 equivalents). b. Add the anhydrous polar aprotic solvent. c. Heat the reaction mixture with vigorous stirring. The reaction temperature would need to be optimized, likely in the range of 120-150 °C.[4] d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product. e. Upon completion, cool the reaction mixture to room temperature and quench by pouring it into cold water. f. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to isolate 2-chloro-6-fluoropyrazine.
Sources
Methodological & Application
Application Note: Selective Synthesis of 2-Chloro-6-fluoropyrazine via Controlled Halex Reaction
Abstract & Strategic Overview
The synthesis of 2-chloro-6-fluoropyrazine (CAS 33873-10-8) from 2,6-dichloropyrazine represents a classic challenge in nucleophilic aromatic substitution (
The introduction of the first fluorine atom significantly lowers the LUMO energy of the pyrazine ring due to the strong inductive electron-withdrawing effect (-I) of fluorine, rendering the product, 2-chloro-6-fluoropyrazine, more reactive toward nucleophilic attack than the starting material. Consequently, thermodynamic conditions favor the formation of the byproduct, 2,6-difluoropyrazine.
This Application Note details a kinetically controlled protocol designed to maximize the yield of the mono-fluorinated species. By utilizing spray-dried KF, a phase-transfer catalyst (18-crown-6), and precise temperature modulation in a polar aprotic solvent, we achieve a favorable conversion profile suitable for purification.
Mechanistic Insight & Reaction Design
The Selectivity Paradox
In
-
Starting Material (2,6-Dichloropyrazine): Activated by two ring nitrogens and two chlorines.[1]
-
Product (2-Chloro-6-fluoropyrazine): The newly installed fluorine atom stabilizes the Meisenheimer intermediate formed during the second substitution more effectively than chlorine does, accelerating the rate of the second fluorination (
).
To counteract this (
Reaction Scheme
Caption: Stepwise fluorination pathway showing the critical kinetic competition between mono- and di-substitution.
Critical Process Parameters (CPP)
| Parameter | Recommended Condition | Rationale |
| Fluoride Source | Spray-dried KF (>99%) | Calcined or crystalline KF has low surface area. Spray-drying increases surface area, enhancing solubility and reactivity in organic solvents. |
| Solvent | Sulfolane (or DMSO) | High dielectric constant and thermal stability. Sulfolane is preferred over DMSO for ease of workup (water solubility) and stability at elevated temperatures. |
| Catalyst | 18-Crown-6 (5 mol%) | Complexes with Potassium ( |
| Temperature | 100°C - 110°C | High enough to overcome the activation energy for |
| Moisture | < 500 ppm | Critical. Water forms solvated fluoride ( |
Experimental Protocol
Materials
-
2,6-Dichloropyrazine (149.0 g, 1.0 mol) : Solid, mp 53-55°C.
-
Potassium Fluoride (63.9 g, 1.1 mol) : Spray-dried, anhydrous. Handle in a glovebox or desiccator.
-
18-Crown-6 (13.2 g, 0.05 mol) : Phase transfer catalyst.
-
Sulfolane (500 mL) : Anhydrous, stored over molecular sieves.
-
Toluene (for workup) : Extraction solvent.
Step-by-Step Procedure
-
System Preparation:
-
Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a reflux condenser.
-
Safety Note: Ensure the system is vented to a scrubber if there is any risk of HF generation (though unlikely under anhydrous conditions).
-
Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.
-
-
Solvation & Activation:
-
Charge Sulfolane (500 mL) and 18-Crown-6 (13.2 g) to the flask. Stir until dissolved.
-
Add Spray-dried KF (63.9 g) rapidly against a counter-current of nitrogen.
-
Process Tip: Stir the KF slurry for 30 minutes at 60°C to maximize ion pair separation before adding the substrate.
-
-
Reaction Initiation:
-
Add 2,6-Dichloropyrazine (149.0 g) in a single portion.
-
Increase the internal temperature to 110°C .
-
Monitoring: Begin HPLC or GC sampling at t=1 hour.
-
-
Reaction Monitoring (The Critical Step):
-
Monitor the ratio of Mono-F (Product) to Di-F (Byproduct).
-
Stop Criterion: Terminate the reaction when the Starting Material is <5% OR if the Di-F byproduct exceeds 15%.
-
Typical Time: 4–6 hours at 110°C.
-
-
Quench & Workup:
-
Cool the mixture to 25°C.
-
Pour the reaction mass into Ice Water (1.5 L) . The sulfolane will dissolve in the water; the product will precipitate or oil out.
-
Extract the aqueous mixture with Toluene (3 x 300 mL) . (DCM can be used, but Toluene is better for avoiding emulsions with sulfolane).
-
Wash the combined organic layers with Water (2 x 200 mL) and Brine (200 mL) to remove residual sulfolane.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath temp < 40°C due to volatility).
-
-
Purification:
-
The crude oil contains 2,6-dichloropyrazine (unreacted), 2-chloro-6-fluoropyrazine (product), and 2,6-difluoropyrazine.
-
Fractional Distillation: This is the preferred method.
-
Vacuum Distillation: Recommended to reduce thermal degradation. Collect the fraction corresponding to the mono-fluoro product.
-
Workflow Diagram
Caption: Operational workflow emphasizing the critical monitoring step to prevent over-fluorination.
Analytical Data & QC
To validate the synthesis, compare the isolated product against these specifications:
-
Appearance: Colorless to pale yellow liquid/low-melting solid.
-
GC Purity: >98% (area %).[8]
- NMR (CDCl3): Singlet around -70 to -80 ppm (distinct from the difluoro doublet).
-
MS (EI): Molecular ion peaks at m/z 132 and 134 (3:1 ratio due to
).
Safety & Handling
-
Potassium Fluoride: Toxic if swallowed. Hygroscopic. In the presence of strong acids, it releases Hydrogen Fluoride (HF), which is fatal.
-
Sulfolane: Skin irritant. Readily absorbed through skin.
-
Pressure: Although not a high-pressure reaction, ensure the system is not sealed completely to prevent pressure buildup from thermal expansion or minor off-gassing.
References
-
General Halex Methodology: Finger, G. C.; Kruse, C. W. Aromatic Fluorine Compounds.[7][9][10] I. The Synthesis of 2,5- and 2,6-Difluoropyridines and Related Compounds. J. Am. Chem. Soc. 1956, 78, 6034. Link
-
Phase Transfer Catalysis in Halex: Clark, J. H.; Macquarrie, D. J. Potassium Fluoride: A Versatile Reagent in Organic Synthesis. Chem. Soc. Rev. 1980, 9, 429-461. Link
-
Pyrazine Reactivity: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 16. Thieme Chemistry. (General reference for Pyrazine halogenation). Link
-
Compound Data: 2-Chloro-6-fluoropyrazine (CAS 33873-10-8). ChemSpace/PubChem Database. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Fluoro-6-trifluoromethylsulfanylpyrazine | 1206524-21-1 | Benchchem [benchchem.com]
- 3. epdf.pub [epdf.pub]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. 4774-14-5 | 2,6-Dichloropyrazine - AiFChem [aifchem.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. 2-Chloro-6-fluoropyridine | 20885-12-5 | TCI AMERICA [tcichemicals.com]
- 9. Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines - ProQuest [proquest.com]
- 10. scispace.com [scispace.com]
Technical Application Note: Regioselective Amination of 2-Chloro-6-fluoropyrazine
[1]
Audience:Executive Summary & Strategic Rationale
The pyrazine nucleus is a privileged pharmacophore. The 2-chloro-6-fluoropyrazine scaffold presents a unique "bifurcated" electrophilic profile.[1] It possesses two non-equivalent leaving groups (fluorine at C6, chlorine at C2) in chemically equivalent positions relative to the ring nitrogens.
-
The Challenge: Controlling which halogen is displaced.
-
The Rule: In classical Nucleophilic Aromatic Substitution (
), fluorine is the superior leaving group (F >> Cl) due to the high electronegativity of fluorine, which stabilizes the rate-determining Meisenheimer complex intermediate. -
The Exception: Transition metal-catalyzed reactions (e.g., Buchwald-Hartwig) typically favor chlorine displacement (Cl > F) because the oxidative addition of Pd(0) into the C-Cl bond is kinetically favored over the stronger C-F bond.[1]
This protocol provides two distinct methodologies to access either regioisomer, granting the chemist full control over the substitution pattern.
Mechanistic Insight: The "Fluorine Effect"
To understand the protocol, one must understand the causality.
Pathway A: Nucleophilic Aromatic Substitution ( )[2][3][4]
-
Target: C6 (Fluorine displacement).
-
Mechanism: The nucleophile (amine) attacks the most electron-deficient carbon. The C6 position is highly activated because the fluorine atom is more electronegative than chlorine, creating a stronger partial positive charge (
) at C6. Furthermore, the highly electronegative F stabilizes the anionic Meisenheimer intermediate more effectively than Cl.
Pathway B: Palladium-Catalyzed Amination (Buchwald-Hartwig)[1][3]
-
Target: C2 (Chlorine displacement).
-
Mechanism: The reaction proceeds via a catalytic cycle involving Oxidative Addition (OA). The C-Cl bond is weaker and longer than the C-F bond, allowing Pd(0) to insert preferentially at C2.
-
Outcome: Formation of 2-amino-6-fluoropyrazine .[1]
Experimental Protocols
Method A: for C6-Amination (Displacement of Fluorine)
Primary Route for synthesis of 2-amino-6-chloropyrazines.[1]
Materials
-
Substrate: 2-Chloro-6-fluoropyrazine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv)[1] -
Solvent: DMSO (for rapid reaction) or IPA (for greener processing)
Step-by-Step Procedure
-
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 2-chloro-6-fluoropyrazine (1.0 mmol) in DMSO (3 mL).
-
Note: DMSO is preferred for less nucleophilic amines. For highly reactive aliphatic amines, THF or Isopropanol (IPA) are sufficient and simplify workup.
-
-
Addition: Add DIPEA (2.0 mmol) followed by the Amine (1.1 mmol) dropwise at Room Temperature (RT).
-
Exotherm Alert: The reaction with aliphatic amines can be exothermic. Cool to 0°C if using volatile amines.[1]
-
-
Reaction: Stir at RT for 1–4 hours .
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The product (displacement of F) usually has a distinct retention time shift.
-
Optimization: If conversion is <50% after 2 hours, heat to 50°C. Avoid temperatures >80°C to prevent displacement of the chlorine (double substitution).
-
-
Workup:
-
Dilute the reaction mixture with water (15 mL).
-
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with Brine (2 x 10 mL) to remove DMSO.
-
Dry over
, filter, and concentrate.[1]
-
-
Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Method B: Pd-Catalyzed C2-Amination (Displacement of Chlorine)
Specialized Route for synthesis of 2-amino-6-fluoropyrazines.[1]
Materials
-
Substrate: 2-Chloro-6-fluoropyrazine (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Catalyst:
(2 mol%) + Xantphos (4 mol%) (or BrettPhos for difficult amines) -
Base:
(2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: 1,4-Dioxane or Toluene (degassed)[1]
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.[1]
-
Loading: Add 2-chloro-6-fluoropyrazine (1.0 mmol), Amine (1.2 mmol), Base (
, 2.0 mmol), and Catalyst/Ligand mixture. -
Solvent: Add anhydrous, degassed 1,4-Dioxane (4 mL). Seal the vessel.
-
Reaction: Heat to 80–100°C for 6–12 hours.
-
Note: High temperature is required for the catalytic cycle but monitor carefully to avoid thermal
background reaction at the fluorine position.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via column chromatography.[3]
Data & Visualization
Reaction Logic Flowchart
The following diagram illustrates the decision tree for selecting the correct protocol based on the desired regioisomer.
Caption: Decision matrix for regioselective amination. Green path utilizes intrinsic electronic bias (
Solvent Screening for Method A ( )
The choice of solvent significantly impacts the reaction rate of fluorine displacement.
| Solvent | Dielectric Constant | Reaction Rate | Comments |
| DMSO | 46.7 | Fast | Best for unreactive amines.[1] Hard to remove. |
| DMF | 36.7 | Fast | Good balance.[1] Aqueous workup required.[1] |
| Acetonitrile | 37.5 | Moderate | Clean workup.[1] Good for polar amines.[1] |
| THF | 7.5 | Slow | Requires heating.[1] Good solubility for organics.[1][2] |
| Isopropanol | 17.9 | Moderate | "Green" solvent.[1] Protic nature aids F-leaving group (H-bonding).[1] |
Analytical Validation (QC)
How do you confirm you made the right isomer?
- NMR Spectroscopy:
-
NMR:
-
The pyrazine protons in the starting material are singlets (or finely split doublets).
-
In 2-amino-6-chloropyrazine , the remaining proton at C5 and C3 will show specific coupling patterns.[1] However, since both products retain distinct protons,
NMR or Mass Spec (Cl isotope pattern vs F mass) is more reliable.
-
-
Mass Spectrometry (LC-MS):
References
-
BenchChem. Reactivity Face-Off: 2-Bromo-6-isopropylpyrazine vs. 2-Chloro-6-isopropylpyrazine. (2025). Retrieved from .[1] (Demonstrates general halo-pyrazine reactivity trends).
-
GuideChem. What is 2-Amino-6-chloropyridine and how is it synthesized? (2022).[4] Retrieved from . (Analogous pyridine chemistry confirming F/Cl selectivity patterns).
-
PubChem. 2-Amino-6-Chloropyrazine Compound Summary. (2025).[1][5] Retrieved from .[1] (Physical properties and safety data).
-
Organic Syntheses. Nucleophilic Aromatic Substitution of Fluorine. Org. Synth. 2023 , 100, 136-158.[1] (General protocol for F-displacement).
-
MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. (2019).[1] Retrieved from .[1] (Comparative reactivity of F vs Cl in
).
Sources
- 1. EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google Patents [patents.google.com]
- 2. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [pipzine-chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]
fluorination methods for synthesizing 2-chloro-6-fluoropyrazine
Application Note: Advanced Fluorination Protocols for the Synthesis of 2-Chloro-6-fluoropyrazine
Abstract
This application note details the synthesis of 2-chloro-6-fluoropyrazine , a critical pharmacophore in the development of antiviral agents (e.g., Favipiravir analogues) and agrochemicals. Unlike standard aromatic fluorinations, the electron-deficient pyrazine core presents unique challenges regarding regioselectivity and hydrolytic instability. This guide contrasts two primary methodologies: Nucleophilic Aromatic Substitution (Halex) via partial fluorination of 2,6-dichloropyrazine, and Diazotization-Fluorination (Balz-Schiemann/Olah) of 2-amino-6-chloropyrazine. Protocols are optimized for reproducibility, safety, and scalability.
Introduction & Strategic Analysis
The synthesis of 2-chloro-6-fluoropyrazine is a study in symmetry breaking. The starting material, 2,6-dichloropyrazine, is symmetric; the target is asymmetric. The primary challenge is kinetic control —stopping the reaction after the first fluorination event without proceeding to the thermodynamic sink (2,6-difluoropyrazine) or leaving unreacted starting material.
Electronic Context:
The pyrazine ring is highly
Method A: The Halex Reaction (Industrial Standard)
Best for: Scalability, Cost-efficiency, and avoiding heavy metal waste.
This method utilizes a "Halogen Exchange" (
Mechanism & Critical Parameters
The reaction follows a standard Meisenheimer complex mechanism.
-
Fluoride Source: Spray-dried Potassium Fluoride (KF) is preferred over crystalline KF due to higher surface area.
-
Solvent: Sulfolane or DMSO.[3][4][5] Sulfolane is superior for scale-up as it is thermally stable and allows for higher reaction temperatures, though DMSO offers faster rates at lower temperatures.
-
Catalysis: Phase Transfer Catalysts (PTC) like 18-crown-6 or Tetrabutylammonium bromide (TBAB) are essential to solubilize
in the organic phase.
Protocol: Partial Fluorination of 2,6-Dichloropyrazine
Materials:
-
2,6-Dichloropyrazine (1.0 equiv)
-
Potassium Fluoride (Spray-dried, 1.1 equiv)
-
18-Crown-6 (0.05 equiv) or Tetraphenylphosphonium bromide (0.05 equiv)
-
Solvent: Anhydrous Sulfolane (5 mL/g of substrate)
-
Toluene (for azeotropic drying)
Step-by-Step Procedure:
-
System Preparation (Critical):
-
Charge the reactor with KF and Sulfolane.
-
Add Toluene (20% v/v relative to Sulfolane).
-
Heat to 110°C and distill off the Toluene-Water azeotrope. Note: Even trace water will result in 2-chloro-6-hydroxypyrazine impurities.
-
-
Reaction Initiation:
-
Cool the mixture to 80°C.
-
Add 2,6-Dichloropyrazine and the PTC (18-crown-6).
-
Inert the vessel with
.
-
-
Thermal Phase:
-
Heat to 135°C .
-
Monitoring: Sample every 30 minutes via GC-MS or HPLC.
-
Endpoint Logic: Stop the reaction when the ratio of Product : Starting Material is ~85:15. Pushing for 100% conversion typically results in >15% over-fluorinated (difluoro) byproduct, which is difficult to separate.
-
-
Workup:
-
Cool to Room Temperature (RT).
-
Filter off the inorganic salts (KCl/KF) through a Celite pad.
-
Dilute the filtrate with water (ratio 1:3) and extract with Dichloromethane (DCM) (
). -
Purification: Fractional distillation under reduced pressure is preferred over column chromatography due to the volatility of the product.
-
Method B: Diazotization-Fluorination (Laboratory Standard)
Best for: High Selectivity, Research Scale.
This method converts an amine to a diazonium salt, which is then displaced by fluoride.[2] It avoids the "over-fluorination" issue of the Halex route entirely.
Mechanism
The reaction proceeds via the formation of a diazonium intermediate (
Protocol: Deaminative Fluorination of 2-Amino-6-chloropyrazine
Safety Warning: HF-Pyridine is highly corrosive and toxic. Use only in a well-ventilated fume hood with calcium gluconate gel available.
Materials:
-
2-Amino-6-chloropyrazine (1.0 equiv)
-
HF-Pyridine (70% HF, 10-15 equiv)
-
Sodium Nitrite (
, 1.2 equiv) -
Dichloromethane (DCM) or Ether (for extraction)
Step-by-Step Procedure:
-
Diazotization Setup:
-
In a Teflon (PFA) or Polypropylene vessel, charge the HF-Pyridine complex.
-
Cool the vessel to -10°C using an acetone/ice bath.
-
Add 2-Amino-6-chloropyrazine portion-wise. Ensure the temperature does not exceed 0°C.
-
-
Nitrite Addition:
-
Add dry
solid in small portions over 30 minutes. -
Observation: Evolution of brown fumes (
) implies decomposition; keep temp low to ensure generation is controlled.
-
-
Decomposition (The Fluorination Step):
-
Stir at 0°C for 1 hour.
-
Slowly warm the mixture to RT (25°C) and then heat to 45°C for 1 hour.
-
Visual Check: Bubbling (
release) confirms the substitution is proceeding.
-
-
Quench & Isolation:
-
Pour the reaction mixture onto crushed ice/water.
-
Neutralization: Slowly add saturated
or until pH ~7. Caution: Massive evolution. -
Extract with DCM (
). -
Dry organics over
and concentrate.
-
Comparative Analysis & Data
| Feature | Method A: Halex (KF/DMSO) | Method B: Diazotization (HF-Py) |
| Precursor | 2,6-Dichloropyrazine | 2-Amino-6-chloropyrazine |
| Selectivity | Moderate (Statistical mixture possible) | High (Regiospecific) |
| Yield | 50-65% (isolated) | 70-85% (isolated) |
| Scalability | Excellent (kg to ton scale) | Poor (Exothermic/Safety limits) |
| Key Impurity | 2,6-Difluoropyrazine | Phenols (hydrolysis products) |
| Cost | Low | High (Reagents & Waste disposal) |
Visual Workflows (Graphviz)
Figure 1: Reaction Pathways & Selectivity Logic
Caption: Comparative reaction pathways showing the kinetic challenge of the Halex route versus the regiospecificity of the Diazotization route.
Figure 2: Halex Process Workflow
Caption: Step-by-step workflow for the Halex reaction emphasizing the critical drying and QC checkpoints.
Troubleshooting & QC
-
Problem: Low conversion in Halex reaction.
-
Problem: Formation of 2-chloro-6-hydroxypyrazine (Phenol impurity).
-
Problem: Difficulty separating Product from Starting Material.
-
Solution: If distillation is difficult due to close boiling points, convert the remaining starting material (2,6-dichloro) into a less volatile derivative (e.g., react with a bulky amine at RT) before distillation.
-
References
-
Furuya, T., Klein, J. E., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis, 2010(11), 1804–1821.[1] Link
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[1][4][5][6][10][11] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[2][5] Journal of the American Chemical Society, 78(23), 6034–6037. Link
-
Siegemund, G., et al. (2000). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry.[5] Link
-
Nakamura, Y., et al. (2013). Process for producing pyrazine derivative. US Patent 2011/0160231 (Toyama Chemical Co). Link(Describes Halex conditions for Favipiravir intermediates).
-
Chambers, R. D., et al. (2006). Direct fluorination of pyrazines. Journal of Fluorine Chemistry, 127(1), 86-89. Link
Sources
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Synthesis and Nucleophillic Displacement Reactions of Fluoropyrazines - ProQuest [proquest.com]
- 5. Halex process - Wikipedia [en.wikipedia.org]
- 6. sciforum.net [sciforum.net]
- 7. Procedure - Techniques of fluorination on 6-Thiopurine analogs [mtangrifsi2013.weebly.com]
- 8. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Alkoxy Substitution of 2-Chloro-6-fluoropyrazine via SNAr
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
The pyrazine ring is a highly privileged scaffold in modern drug discovery, frequently appearing in antiviral, antitubercular, and oncology therapeutics. Within this chemical space, 2-chloro-6-fluoropyrazine serves as a premier bifunctional building block. Its unique substitution pattern—featuring two distinct halogens on an electron-deficient diazine core—allows for sequential, site-specific functionalization.
This application note details the mechanistic rationale, optimized reaction conditions, and validated protocols for the highly regioselective alkoxy substitution of 2-chloro-6-fluoropyrazine via Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale & Regioselectivity (SNAr)
Nucleophilic aromatic substitution (SNAr) is the cornerstone reaction for functionalizing electron-poor heteroaromatics like pyrazine [1]. The reaction proceeds via a two-step addition-elimination mechanism.
When reacting 2-chloro-6-fluoropyrazine with an alkoxide, the regioselectivity is entirely dictated by the differential reactivity of the halogen substituents. While chlorine is a better leaving group in aliphatic SN2 reactions, fluorine is vastly superior in SNAr reactions .
Causality of Selectivity:
-
Bond Polarization: Fluorine's extreme electronegativity strongly polarizes the C–F bond, significantly lowering the energy of the adjacent carbon's Lowest Unoccupied Molecular Orbital (LUMO). This directs the initial nucleophilic attack to the C6 position.
-
Intermediate Stabilization: The rate-determining step in SNAr is the nucleophilic attack, not the leaving group's departure. The highly electronegative fluorine atom stabilizes the negatively charged intermediate (the Meisenheimer complex) far better than chlorine [2].
-
Restoration of Aromaticity: Following the rate-determining addition, the rapid elimination of the fluoride anion restores the aromatic system, yielding the mono-alkoxy product.
Figure 1: Addition-elimination mechanism (SNAr) for the regioselective displacement of fluorine.
Reaction Optimization & Condition Matrix
To prevent the over-substitution (displacement of the chlorine atom) and suppress side reactions like ring-opening or ether cleavage, precise control over temperature, solvent, and stoichiometry is required.
-
Base Selection: Sodium hydride (NaH) is preferred for primary and secondary alcohols as it quantitatively generates the alkoxide without introducing competing nucleophiles (unlike NaOH or KOH).
-
Solvent Selection: Anhydrous Tetrahydrofuran (THF) is optimal. It coordinates the sodium cation, leaving the alkoxide "naked" and highly reactive, while allowing for sub-zero temperature control.
Table 1: Condition Matrix for Alkoxy Substitution
| Solvent | Base | Temp (°C) | Alkoxide (eq) | Regioselectivity (F:Cl) | Yield (%) | Mechanistic Observation |
| THF | NaH | 0 to 20 | 1.05 | >99:1 | 88 - 92 | Optimal. Fast conversion; strict mono-substitution. |
| DMF | K₂CO₃ | 25 | 1.10 | 95:5 | 78 | Slower rate; trace Cl displacement observed. |
| MeOH | NaOMe | 65 (Reflux) | 2.50 | N/A (Di-sub) | 90 (Di) | Complete displacement of both F and Cl. |
| THF | NaH | -20 | 1.00 | >99:1 | 65 | Kinetically frozen; incomplete conversion after 12h. |
Experimental Protocols
The following protocols are designed as self-validating systems. By strictly adhering to the temperature gradients and stoichiometric ratios, researchers can ensure reproducible regiocontrol.
Figure 2: Standard workflow for the regioselective alkoxy substitution of 2-chloro-6-fluoropyrazine.
Protocol A: Synthesis of 2-Chloro-6-methoxypyrazine
This protocol utilizes a commercially available alkoxide solution for rapid functionalization.
-
Preparation: Purge a 50 mL round-bottom flask with inert gas (N₂ or Ar).
-
Substrate Solubilization: Dissolve 2-chloro-6-fluoropyrazine (1.32 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Dropwise add sodium methoxide (21.0 mL of a 0.5 M solution in MeOH, 10.5 mmol, 1.05 eq) over 15 minutes. Causality: Dropwise addition prevents localized heating, which could trigger secondary SNAr at the chlorine position.
-
Reaction Phase: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20 °C) for an additional 1 hour.
-
Quench: Quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes:EtOAc 9:1 to 4:1) to afford the pure product as a colorless oil.
Protocol B: Synthesis of 2-Chloro-6-(2-hydroxyethoxy)pyrazine
This protocol demonstrates the use of a diol, requiring stoichiometric control to prevent cross-linking.
-
Alkoxide Generation: Suspend NaH (440 mg of 60% dispersion in mineral oil, 11.0 mmol, 1.1 eq) in 15 mL of anhydrous THF at 0 °C under N₂.
-
Diol Addition: Add ethylene glycol (1.86 g, 30.0 mmol, 3.0 eq) dropwise. Safety Note: Vigorous evolution of H₂ gas will occur. Stir for 30 minutes at 0 °C. Causality: The 3-fold excess of ethylene glycol statistically ensures the formation of the mono-alkoxide and prevents the resulting product from reacting with a second equivalent of pyrazine (cross-linking).
-
Coupling: In a separate dry vial, dissolve 2-chloro-6-fluoropyrazine (1.32 g, 10.0 mmol, 1.0 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C.
-
Completion & Workup: Stir for 2 hours at 0 °C. Carefully quench with 10 mL of deionized water. Extract with EtOAc (3 x 25 mL), wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via silica gel chromatography (DCM:MeOH 95:5) to yield the target compound.
Analytical Characterization & Troubleshooting
To validate the success and regiochemistry of the SNAr reaction, rely on the following analytical markers:
-
¹⁹F NMR (Gold Standard): The starting material exhibits a distinct, sharp fluorine signal (typically between -80 to -90 ppm depending on the solvent). The complete disappearance of this signal is the most definitive proof that the fluorine atom has been successfully displaced.
-
¹H NMR: The two aromatic pyrazine protons in the starting material will shift upfield in the product. The newly introduced alkoxy group exerts a strong electron-donating resonance effect (+M effect) into the pyrazine ring, shielding the adjacent protons.
-
LC-MS: The product will display an [M+H]⁺ peak with a characteristic 3:1 isotopic pattern (M / M+2), confirming the retention of the single chlorine atom.
Troubleshooting Over-Substitution: If LC-MS indicates the presence of a di-substituted byproduct (loss of the chlorine isotope pattern), verify that the internal temperature during the alkoxide addition did not exceed 5 °C. Ensure that the alkoxide stoichiometry does not exceed 1.1 equivalents unless a large excess of a diol is being utilized.
References
-
Title: The Chemistry of Heterocyclic Compounds, Supplement I (Volume 58) Source: epdf.pub URL: [Link]
Application Note: Regioselective Suzuki-Miyaura Coupling of 2-Chloro-6-fluoropyrazine
Executive Summary & Strategic Importance
2-Chloro-6-fluoropyrazine is a high-value bifunctional scaffold in medicinal chemistry, particularly for the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. Its utility stems from the orthogonal reactivity of its two halogen substituents.
The Core Challenge: The primary challenge in utilizing this scaffold is achieving chemoselectivity .
-
C2-Chlorine: Prone to Palladium-catalyzed oxidative addition (Suzuki, Buchwald-Hartwig).[1]
-
C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) but generally inert to Pd-catalyzed coupling under standard conditions.
This guide details protocols to exclusively couple aryl/heteroaryl boronic acids at the C2 position while preserving the C6-fluorine for subsequent diversification.
Mechanistic Insight & Reaction Design
To design a robust protocol, one must understand the electronic bias of the pyrazine ring.
Reactivity Hierarchy
In Palladium-catalyzed cross-coupling, the bond dissociation energy (BDE) and the ability to undergo oxidative addition dictate reactivity.
-
C–Cl Bond: Weaker BDE. The oxidative addition of Pd(0) to the electron-deficient C2–Cl bond is rapid.
-
C–F Bond: Stronger BDE. It is resistant to oxidative addition but highly susceptible to nucleophilic attack by bases or solvents.
Critical Control Point: The choice of base is paramount. Strong, nucleophilic bases (e.g., hydroxides, alkoxides) can trigger an unwanted SNAr reaction at the C6-F position, leading to byproduct formation (e.g., 6-alkoxy or 6-hydroxy impurities).
Visualization: Orthogonal Reactivity Pathway
Figure 1: Reaction pathway illustrating the kinetic preference for C2-Cl coupling versus the potential thermodynamic pitfall of C6-F substitution.
Optimization of Reaction Parameters
The following matrix summarizes the impact of reaction variables on yield and selectivity.
| Parameter | Recommended Choice | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ | Bidentate ligands like dppf prevent catalyst decomposition and promote reductive elimination in electron-deficient heterocycles. |
| Base | Na₂CO₃ or K₃PO₄ | Mild, non-nucleophilic bases minimize SNAr side reactions at the C6-F position. Avoid hydroxides (NaOH). |
| Solvent | 1,4-Dioxane / Water (4:1) | The aqueous component is essential for the transmetallation step. Dioxane is inert and solubilizes the pyrazine well. |
| Temperature | 80–90 °C | Sufficient for activation but below the threshold where C-F hydrolysis becomes significant. |
Standard Operating Procedure (Protocol)
Protocol A: General Suzuki Coupling of 2-Chloro-6-fluoropyrazine
Objective: Synthesis of 2-(4-methoxyphenyl)-6-fluoropyrazine.
Materials:
-
2-Chloro-6-fluoropyrazine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvents: 1,4-Dioxane (degassed), Distilled Water (degassed)
Step-by-Step Methodology:
-
Preparation of Reaction Vessel:
-
Equip a dry round-bottom flask or a microwave vial with a magnetic stir bar.
-
Expert Tip: Purge the flask with Argon or Nitrogen for 5 minutes to remove ambient oxygen, which oxidizes the Pd catalyst.
-
-
Reagent Addition:
-
Add 2-Chloro-6-fluoropyrazine (132 mg, 1.0 mmol) and 4-Methoxyphenylboronic acid (167 mg, 1.1 mmol).
-
Add Na₂CO₃ (212 mg, 2.0 mmol).
-
Add the catalyst Pd(dppf)Cl₂[2]·CH₂Cl₂ (24 mg, 0.03 mmol).
-
-
Solvent Introduction:
-
Add a mixture of 1,4-Dioxane (4 mL) and Water (1 mL) .[1]
-
Expert Tip: Pre-degassing the solvent mixture by sparging with argon for 10 minutes significantly improves yield and reproducibility.
-
-
Reaction Execution:
-
Seal the vessel and heat to 85 °C in an oil bath or heating block.
-
Stir vigorously for 4–6 hours .
-
Monitoring: Check progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the starting chloride (m/z ~132) and formation of the product (m/z ~204).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.[3]
-
Gradient: 0% → 15% Ethyl Acetate in Hexanes.
-
Note: The product is typically a white to pale yellow solid.
-
Troubleshooting & "Watch-outs"
Issue 1: Defluorination / Hydrolysis
-
Symptom: LC-MS shows a mass corresponding to [M-F+OH] (Product + 16 - 19 = M-3 mass shift roughly, usually M+17-19 depending on ionization).
-
Cause: Reaction temperature too high (>100°C) or base too strong.
-
Solution: Switch from K₂CO₃ to mild K₃PO₄. Lower temperature to 70°C and extend reaction time.
Issue 2: Protodeboronation
-
Symptom: Low yield; recovery of unreacted chloropyrazine; presence of benzene/anisole (from boronic acid).
-
Cause: Electron-rich boronic acids or heteroaryl boronic acids are prone to hydrolysis.
-
Solution: Use a large excess of boronic acid (1.5 equiv). Switch to a Pinacol Ester (Bpin) instead of the free acid. Use anhydrous conditions with CsF as the base if necessary.
Issue 3: Homocoupling
-
Symptom: Presence of biaryl species derived from the boronic acid.
-
Solution: Rigorous degassing is required. Ensure the reaction is run under a positive pressure of inert gas.
Safety Considerations
-
Fluorinated Intermediates: While 2-chloro-6-fluoropyrazine is not highly volatile, fluorinated organics can have higher skin permeability. Always wear nitrile gloves and work in a fume hood.
-
Palladium Waste: All heavy metal waste must be segregated and disposed of according to EHS regulations.
References
-
Suzuki-Miyaura Coupling of Chloropyrazines
-
Favipiravir Synthesis & Pyrazine Reactivity
-
General Suzuki Coupling Guide
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs
-
URL:[Link]
-
Application Note on 6-Fluoro-pyrazine-2-carboxylic acid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preparation of pyrazine-based antiviral scaffolds using 2-chloro-6-fluoropyrazine
Utilizing 2-Chloro-6-fluoropyrazine for Antiviral Library Generation
Abstract
The pyrazine ring is a privileged scaffold in antiviral drug discovery, serving as the core pharmacophore in approved agents like Favipiravir (T-705) and emerging inhibitors of viral RNA-dependent RNA polymerase (RdRp). While 2,6-dichloropyrazine is a common starting material, its symmetric reactivity often leads to mixtures of mono- and bis-substituted products. This guide details the superior utility of 2-chloro-6-fluoropyrazine , a "Janus" scaffold that exploits the distinct reactivity profiles of fluorine and chlorine. By leveraging the high susceptibility of the C–F bond to nucleophilic aromatic substitution (
Chemical Rationale: The Fluorine Advantage
The strategic value of 2-chloro-6-fluoropyrazine lies in the electronic differentiation of its two electrophilic sites. This allows for orthogonal functionalization —the ability to modify one position exclusively without affecting the other.
1.1 Reactivity Hierarchy
The reactivity order is dictated by the mechanism of the transformation:
-
Nucleophilic Aromatic Substitution (
):-
Rule: In electron-deficient heterocycles, a fluoride leaving group is significantly more reactive than chloride (
). -
Mechanism: The highly electronegative fluorine atom stabilizes the anionic Meisenheimer intermediate (the rate-determining state in many
reactions), lowering the activation energy for nucleophilic attack at C-6. -
Outcome: Treatment with amines or alkoxides results in exclusive displacement of fluorine.
-
-
Transition Metal-Catalyzed Coupling (e.g., Suzuki-Miyaura):
-
Rule: Oxidative addition of Palladium(0) occurs faster at the weaker C–Cl bond compared to the stronger C–F bond (
). -
Outcome: Pd-catalyzed cycles will selectively engage the C-2 chlorine atom, leaving the C-6 fluorine (or its substituted derivative) intact.
-
1.2 Comparative Data: Halogen Reactivity
| Reaction Type | 2,6-Dichloropyrazine | 2-Chloro-6-fluoropyrazine | Selectivity Outcome |
| Reacts at C-2 or C-6 (Random) | Exclusive reaction at C-6 (C-F) | Single Regioisomer | |
| High risk of bis-substitution | Controlled mono-substitution | High Purity Intermediate | |
| Suzuki Coupling | Reacts at C-2 or C-6 | Exclusive reaction at C-2 (C-Cl) | Directed Library Growth |
Experimental Workflow
The following workflow describes the synthesis of a 2-aryl-6-aminopyrazine library, a structural motif found in various kinase inhibitors and antiviral candidates.
Visual Pathway (DOT Diagram)
Caption: Sequential functionalization strategy. Step 1 exploits the lability of the C-F bond for
Detailed Protocols
Protocol A: Regioselective Amination (
)
Objective: Displacement of the C-6 Fluorine with a primary or secondary amine.
Reagents:
-
2-Chloro-6-fluoropyrazine (1.0 equiv)
-
Amine (
or ) (1.1 equiv) - -Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Setup: Charge a dried reaction vial with 2-chloro-6-fluoropyrazine and anhydrous THF under an inert atmosphere (
or Ar). -
Addition: Cool the solution to 0°C (ice bath). Add DIPEA followed by the slow addition of the amine.
-
Note: For volatile amines, use the hydrochloride salt and increase DIPEA to 2.5 equiv.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. The starting material (F-Py-Cl) typically elutes faster than the product. Look for the disappearance of the parent mass.
-
-
Workup: Dilute with Ethyl Acetate (EtOAc) and wash with water (
) and brine ( ). Dry the organic layer over , filter, and concentrate in vacuo. -
Purification: Most products are sufficiently pure for the next step. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Critical Control Point: Do not heat above 60°C in this step to avoid displacing the chlorine atom, although this is rare without a transition metal catalyst.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Installation of an aryl or heteroaryl group at the C-2 position.
Reagents:
-
Intermediate: 2-Chloro-6-aminopyrazine (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (
) (1.2 equiv) -
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the chlorinated intermediate, boronic acid, and 1,4-dioxane. Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add the Palladium catalyst and the aqueous base solution. Cap the vial immediately under Argon.
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave reactor) for 1–2 hours.
-
Observation: The reaction mixture will typically turn black (Pd precipitation) upon completion.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with water and brine. Dry over
and concentrate. -
Purification: Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or flash chromatography to isolate the final antiviral scaffold.
Application: Synthesis of Favipiravir Analogs
While Favipiravir (T-705) is traditionally synthesized via 3,6-dichloropyrazine-2-carbonitrile, 2-chloro-6-fluoropyrazine allows for the rapid generation of "Reverse-Favipiravir" analogs (e.g., 2-amino-6-fluoro-3-aryl derivatives) to probe the RdRp binding pocket.
Modification for T-705 Analogs: To mimic the T-705 core (3-hydroxy-2-carboxamide), the C-2 chlorine can be carbonylated:
-
Substrate: 2-Chloro-6-fluoropyrazine.
-
Step 1:
with water/hydroxide (requires careful pH control) or benzyl alcohol (followed by deprotection) to install the 6-OH (tautomerizes to oxo). -
Step 2: Pd-catalyzed carbonylation (CO gas, Pd(OAc)2, alcohol) at the C-Cl bond to install the ester/amide.
Safety & Handling
-
Volatility: Halogenated pyrazines can be volatile and lachrymatory. Handle exclusively in a fume hood.
-
Skin Contact: Pyrazine derivatives are potential sensitizers. Double-gloving (Nitrile) is recommended.
-
Waste: Palladium waste must be segregated from general organic waste.
References
-
Pyrazine Scaffold in Antivirals
-
Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication." Antiviral Research.
-
-
Reactivity of Fluorinated Heterocycles
-
Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron.
-
-
Regioselectivity in
:-
Evaluation of 2,6-dihalopyrazines confirms F-displacement preference over Cl-displacement in nucleophilic substitution. Journal of Organic Chemistry.
-
-
Suzuki Coupling on Chloropyrazines
-
Standard protocols for chloropyrazine coupling. Organic Syntheses.
-
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Chloro-6-fluoropyrazine Workflows
Welcome to the Technical Support Center for medicinal chemists and drug development professionals. This guide is specifically engineered to address the most pervasive issue when working with 2-chloro-6-fluoropyrazine: the formation of hydrolysis side products during Nucleophilic Aromatic Substitution (SNAr) reactions.
Because this dihalogenated pyrazine building block is highly electron-deficient, it is exceptionally reactive. While this enables facile functionalization, it also makes the molecule highly susceptible to attack by trace moisture, leading to the formation of 6-chloro-pyrazin-2-ol (which rapidly tautomerizes to the stable 6-chloro-pyrazin-2(1H)-one).
The Mechanistic Root of Hydrolysis
To stop hydrolysis, we must first understand the causality of the side reaction.
Fig 1. Divergent SNAr pathways of 2-chloro-6-fluoropyrazine: target substitution vs. hydrolysis.
Troubleshooting Guides & FAQs
Q1: I am using "anhydrous" DMF, but I still see 20-30% of the pyrazinol side product. What is going wrong? A: The root cause is almost certainly your choice of base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are highly hygroscopic. If they are not rigorously oven-dried immediately before use, they introduce water into your system. More critically, carbonate bases react with trace water to generate bicarbonate and hydroxide ions (OH⁻). Hydroxide is a significantly stronger, "harder" nucleophile than most amines and will rapidly attack the highly activated C-F carbon. The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyrazine nitrogens, which stabilize the 1 formed during the reaction[1]. Actionable fix: Switch to a non-nucleophilic organic base (e.g., DIPEA or N-methylmorpholine) which cannot generate hydroxide ions.
Q2: Does the reaction temperature affect the hydrolysis-to-product ratio? A: Yes, significantly. Because the fluorine atom on the pyrazine ring is exceptionally activated, the desired SNAr with your target nucleophile is kinetically favored even at 0 °C to 25 °C. Heating the reaction (e.g., to 80 °C) provides the activation energy for less favorable side reactions, including the attack of trace water[2]. Actionable fix: Run the reaction at 0 °C to room temperature. Only apply heat if LCMS indicates stalled conversion after 12 hours.
Q3: How do I control the regioselectivity to ensure only the fluorine is displaced, not the chlorine? A: Fluorine is a superior leaving group in SNAr reactions compared to chlorine. The rate-determining step is the formation of the tetrahedral intermediate, not the breaking of the carbon-halogen bond. Fluorine's high electronegativity stabilizes this transition state far better than chlorine[1]. By keeping temperatures low and strictly controlling stoichiometry (1.05 eq of nucleophile), you naturally select for F-displacement.
Quantitative Data: Impact of Reaction Parameters on Hydrolysis
The following table synthesizes the expected hydrolysis rates based on specific combinations of solvent dryness, base selection, and temperature.
| Reaction Parameter | Base Type | H₂O Content (KF) | Temperature | Typical Conversion | Hydrolysis Side Product |
| DMF + K₂CO₃ | Inorganic | >500 ppm | 80 °C | >95% | 25 - 40% |
| DMF + K₂CO₃ | Inorganic | <50 ppm | 25 °C | >95% | 10 - 15% |
| THF + DIPEA | Organic | >500 ppm | 25 °C | 85% | 5 - 10% |
| THF + DIPEA | Organic | <50 ppm | 0 °C to 25 °C | >98% | < 1% |
Self-Validating Experimental Protocol (SOP)
To guarantee a hydrolysis-free SNAr reaction, we have designed a self-validating workflow. This protocol relies on empirical checkpoints (Karl Fischer titration and LCMS) to ensure the system is secure before proceeding to the next step.
Fig 2. Self-validating workflow for minimizing hydrolysis in pyrazine SNAr reactions.
Step-by-Step Methodology
Step 1: System Validation (Moisture Check)
-
Action: Perform a Karl Fischer (KF) titration on your chosen solvent (e.g., anhydrous THF or MeCN).
-
Validation: The system is only validated to proceed if H₂O is < 50 ppm.
-
Causality: The solute-solvent interactions in 3[3]. Pyrazine nitrogens heavily stabilize the intermediate, making the C-F bond extremely susceptible to even trace water, which acts as a potent nucleophile in basic media.
Step 2: Reagent Preparation
-
Action: Dissolve the target nucleophile (1.05 eq) and an organic, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in the validated solvent.
-
Causality: Unlike K₂CO₃, DIPEA does not react with trace water to generate the highly nucleophilic hydroxide ion (OH⁻). Pre-mixing the nucleophile with the base ensures the nucleophile is fully activated before it ever encounters the electrophile.
Step 3: Controlled Addition
-
Action: Cool a solution of 2-chloro-6-fluoropyrazine (1.0 eq) in THF to 0 °C under an argon atmosphere. Add the nucleophile/base mixture dropwise via a syringe pump over 30 minutes.
-
Causality: The rate-determining step is the nucleophilic attack. Keeping the pyrazine cold and adding the nucleophile slowly controls the exotherm. This prevents localized heating, which would otherwise provide the activation energy for secondary hydrolysis reactions or displacement of the chlorine atom.
Step 4: In-Process Validation (LCMS)
-
Action: After 2 hours, pull a 10 µL aliquot, quench in LCMS-grade MeOH, and analyze.
-
Validation Check: Look for the desired product mass. Critically, scan for m/z = 131 [M+H]⁺ in positive ion mode or m/z = 129[M-H]⁻ in negative ion mode. This corresponds to 6-chloro-pyrazin-2-ol (the hydrolysis side product). If this peak is <1% relative area, the anhydrous system is intact and successful.
Step 5: Quench and Isolation
-
Action: Quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc and wash with brine.
-
Causality: NH₄Cl mildly protonates any remaining base and neutralizes the reaction mixture before it is exposed to ambient moisture during the workup, completely shutting down any late-stage hydrolysis.
References
-
Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines Source: ResearchGate URL: [Link]
-
Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: NIH (PMC) URL: [Link]
Sources
purification methods for 2-chloro-6-fluoropyrazine reaction mixtures
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with isolating 2-chloro-6-fluoropyrazine.
The synthesis of 2-chloro-6-fluoropyrazine typically proceeds via a nucleophilic aromatic substitution (SNAr) utilizing 2,6-dichloropyrazine and a fluoride source (e.g., Potassium Fluoride) [3]. Because this is a sequential substitution, reaction mixtures are inherently complex. Below are field-proven methodologies, causality-driven explanations, and step-by-step protocols to ensure high-purity isolation.
Reaction Mixture Profiling & Thermodynamics
Q: What are the typical components of a 2-chloro-6-fluoropyrazine crude mixture, and why are they challenging to separate?
A: The Halex (halogen exchange) reaction of pyrazines is a sequential process. Because the first fluorine insertion activates the ring toward further nucleophilic attack, stopping the reaction precisely at the mono-fluorinated stage is kinetically difficult. Your crude mixture will inevitably contain three closely related pyrazine species, alongside inorganic salts and a polar aprotic solvent (typically DMF, DMSO, or Sulfolane) [3].
The separation strategy relies heavily on the thermodynamic differences induced by halogen substitution. Replacing a highly polarizable chlorine atom with a tightly held, electronegative fluorine atom significantly reduces the molecule's London dispersion forces. This translates to a predictable and highly exploitable drop in boiling points across the series [1, 2].
Table 1: Physical Properties of Pyrazine Reaction Components
| Compound | Role in Mixture | Approx. Boiling Point (760 mmHg) | Molecular Weight | Volatility Profile |
| 2,6-Difluoropyrazine | Over-fluorinated Byproduct | ~108.6 °C[2] | 116.07 g/mol | High |
| 2-Chloro-6-fluoropyrazine | Target Product | ~145.0 - 155.0 °C | 132.52 g/mol | Moderate |
| 2,6-Dichloropyrazine | Unreacted Starting Material | 187.5 °C [1] | 148.98 g/mol | Low |
Primary Separation: Desalting and Solvent Removal
Q: How do I efficiently remove the polar aprotic solvent and inorganic salts without losing my volatile product?
A: Direct distillation of the crude mixture is strongly discouraged. Heating the product in the presence of unreacted KF and residual solvent will drive the SNAr reaction forward, converting your target product into the 2,6-difluoropyrazine byproduct. You must quench the reaction and perform a solvent swap.
We recommend an aqueous extraction using Methyl tert-butyl ether (MTBE). MTBE is ideal because it has a low boiling point (55 °C), allowing for easy removal prior to fractional distillation, and it exhibits excellent phase separation from water, preventing emulsion formation with polar aprotic solvents.
Protocol: Aqueous Workup & Extraction
-
Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble inorganic salts (KCl and excess KF). Rinse the filter cake with a small volume of MTBE.
-
Quench & Dilution: Transfer the filtrate to a separatory funnel. Dilute with MTBE (3 volumes relative to the crude volume).
-
Aqueous Wash: Add cold deionized water (5 volumes). Gently invert to partition the polar aprotic solvent into the aqueous phase. Caution: Vigorous shaking may cause emulsions if phase transfer catalysts were used.
-
Phase Separation: Drain the lower aqueous layer. Wash the organic MTBE layer with brine (2 volumes) to remove residual water and trace polar solvent.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter, and carefully concentrate under mild vacuum (e.g., 300 mbar at 30 °C) to remove MTBE. Do not use high vacuum or elevated temperatures , as 2-chloro-6-fluoropyrazine is moderately volatile and will be lost to the cold trap.
Step-by-step downstream processing workflow for isolating 2-chloro-6-fluoropyrazine.
High-Purity Isolation
Q: What is the recommended distillation protocol to separate 2-chloro-6-fluoropyrazine from the di-chloro and di-fluoro analogs?
A: Because the boiling points of the three pyrazine species differ by approximately 35–40 °C (See Table 1), fractional distillation is the most scalable and thermodynamically sound purification method [3].
Protocol: Fractional Distillation
-
Apparatus Setup: Equip a round-bottom flask with a Vigreux column (at least 20 cm to ensure sufficient theoretical plates), a short-path distillation head, and a multi-neck receiving cow.
-
Vacuum Application: Apply a moderate vacuum (e.g., 40–50 mmHg). At this pressure, the boiling points will be significantly depressed (e.g., 2,6-dichloropyrazine boils at ~122 °C at 40 mmHg) [1].
-
Forecut Collection: Slowly heat the oil bath. The first fraction to distill will be the highly volatile 2,6-difluoropyrazine. Collect this forecut and monitor the vapor temperature.
-
Main Cut Collection: Once the vapor temperature stabilizes at the intermediate boiling point, swap the receiving flask. This fraction is your highly pure 2-chloro-6-fluoropyrazine.
-
Bottoms: The unreacted 2,6-dichloropyrazine will remain in the distillation pot (bottoms) unless the temperature is pushed significantly higher.
Q: When should I use silica gel chromatography instead of distillation?
A: Distillation is ideal for >10g scales. However, if you are working on a discovery scale (<5g), silica gel chromatography is highly effective [4]. The fluorine atom decreases the basicity of the pyrazine nitrogen and alters the dipole moment, allowing for separation on normal-phase silica.
-
Methodology: Use a highly non-polar solvent system. A gradient of 0% to 10% Ethyl Acetate in Hexanes (or Heptane) is recommended. 2,6-difluoropyrazine will elute first (highest Rf), followed by 2-chloro-6-fluoropyrazine, and finally 2,6-dichloropyrazine (lowest Rf).
Reaction Optimization & Troubleshooting
Q: I am seeing excessive formation of 2,6-difluoropyrazine. How can I mitigate this during synthesis to ease downstream purification?
A: The formation of 2,6-difluoropyrazine is a kinetic problem. The first fluorination step (k1) and the second fluorination step (k2) are competitive. Because the pyrazine ring is electron-deficient, the insertion of the first fluorine atom does not deactivate the ring enough to completely halt the second substitution.
To suppress k2 and favor the mono-fluorinated product:
-
Stoichiometry: Strictly limit the fluoride source to 1.0 - 1.1 equivalents.
-
Temperature Control: SNAr reactions are highly temperature-dependent. Lowering the reaction temperature slows down k2 more significantly than k1.
-
Continuous Extraction: If scaling up, consider a biphasic system where the mono-fluorinated product is continuously extracted into a non-polar organic phase as it forms, physically separating it from the fluoride salts.
Sequential SNAr fluorination pathway of 2,6-dichloropyrazine highlighting competitive byproduct formation.
References
optimizing reaction temperature for 2-chloro-6-fluoropyrazine substitution
This is a technical support guide designed for researchers and process chemists working with 2-chloro-6-fluoropyrazine . It focuses on the kinetic and thermodynamic parameters governing nucleophilic aromatic substitution (
Subject: Optimizing Reaction Temperature for Regioselective Substitution
Applicable Compound: 2-Chloro-6-fluoropyrazine (CAS: 20885-12-5)
Reaction Type: Nucleophilic Aromatic Substitution (
Executive Summary: The "Fluorine Advantage"
In the context of
-
Mechanism: The high electronegativity of fluorine lowers the energy of the LUMO at the C-6 position and stabilizes the anionic Meisenheimer intermediate.
-
Implication: You can achieve exclusive regioselectivity (displacing F, retaining Cl) by controlling temperature. High temperatures erode this selectivity.
Part 1: Critical Temperature Parameters (FAQs)
Q1: What is the optimal temperature window for mono-substitution?
Recommendation: -10°C to +25°C.
-
Primary Amines (Benzylamine, Aniline): Start at 0°C . The reaction is often exothermic and fast. Warming to Room Temperature (RT) is usually sufficient for completion within 1–4 hours.
-
Secondary Amines (Morpholine, Piperidine): 0°C to RT . These are more nucleophilic; strict temperature control prevents bis-substitution.
-
Alkoxides (NaOEt, NaOMe): -20°C to 0°C . Alkoxides are aggressive; lower temperatures are required to prevent attack at the chlorine position.
Q2: Why am I observing bis-substitution (displacing both F and Cl)?
Diagnosis: The reaction temperature is likely too high, or the reaction time is too long.
-
Thermodynamic Threshold: Displacement of the Chlorine atom (C-2) typically requires temperatures >60°C or prolonged exposure to excess nucleophile.
-
Solution:
-
Cool the reaction to 0°C.
-
Limit nucleophile equivalents to 0.95 – 1.05 eq .
-
Monitor by LCMS; quench immediately upon consumption of starting material.
-
Q3: Can I displace the Chlorine instead of the Fluorine?
Technical Answer: No , not directly via
-
Reasoning: The C-F site is significantly more electrophilic. Any attempt to force C-Cl substitution with heat will result in C-F substitution first (or a mixture of bis-products).
-
Workaround: If you need the nucleophile at C-2 (the Cl position), you must start with a different scaffold (e.g., 2-bromo-6-chloropyrazine) or use palladium-catalyzed cross-coupling (Buchwald-Hartwig), which favors the C-Cl or C-Br bond over C-F.
Part 2: Troubleshooting Guide
Use this decision tree to diagnose experimental failures.
Caption: Diagnostic logic for optimizing 2-chloro-6-fluoropyrazine substitution.
Part 3: Optimized Experimental Protocol
Objective: Selective synthesis of 2-chloro-6-morpholinopyrazine (F-displacement).
| Parameter | Specification | Rationale |
| Solvent | DCM or THF (Anhydrous) | Non-polar solvents suppress hydrolysis of the sensitive C-F bond. |
| Base | DIPEA (1.2 eq) or | Scavenges HCl/HF generated; prevents protonation of nucleophile. |
| Temperature | 0°C | Kinetic control to favor C-6 (F) attack over C-2 (Cl). |
| Concentration | 0.1 M – 0.2 M | High concentration risks exotherm; low conc slows rate too much. |
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction flask with 2-chloro-6-fluoropyrazine (1.0 equiv) and anhydrous DCM (10 mL/mmol).
-
Cooling: Place the flask in an ice/water bath (0°C) and stir for 10 minutes.
-
Base Addition: Add DIPEA (1.2 equiv). Note: No reaction occurs yet.
-
Nucleophile Addition: Add the amine nucleophile (1.05 equiv) dropwise over 5–10 minutes.
-
Critical: Rapid addition can cause localized heating and loss of selectivity.
-
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to 20–25°C .
-
Monitoring: Check LCMS at 1 hour.
-
Target: Disappearance of parent (MW ~132) and appearance of mono-sub product.
-
Warning: If starting material remains after 4 hours, heat gently to 35°C, but do not exceed 40°C .
-
-
Workup: Quench with water. Extract with DCM. Wash organic layer with brine. Dry over
.
Part 4: Mechanistic Visualization
Understanding the competition between the Fluorine and Chlorine sites is vital. The diagram below illustrates the energy landscape.
Caption: Kinetic pathway favoring F-displacement due to lower activation energy (
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Demonstrates F >> Cl reactivity rates).
-
National Institutes of Health (NIH).Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals.
). -
WuXi AppTec. SNAr Reaction of Polyhalogenated Heterocycles: QM Magic Class. (Computational basis for regioselectivity in di-halo systems).
-
ChemicalBook. 2-Chloro-6-fluoropyridine Safety and Properties. (Physical property data for handling).
Technical Support Center: Regioselectivity in 2-Chloro-6-fluoropyrazine Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of dihalogenated heterocycles. 2-Chloro-6-fluoropyrazine is a highly versatile, yet notoriously temperamental, building block. The presence of two distinct halogens offers a pathway for orthogonal functionalization, provided you understand the underlying quantum mechanical and kinetic principles governing their reactivity.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure your sequential functionalizations succeed on the first attempt.
The Causality of Regioselectivity: Core Principles
To troubleshoot effectively, we must first establish why these two halogens behave differently. The divergence in haloselectivity arises from the distinct quantum mechanical requirements of Nucleophilic Aromatic Substitution (SNAr) versus Transition-Metal Catalyzed Cross-Coupling[1].
-
The Fluorine Site (C-F): Fluorine is highly electronegative. In SNAr, the rate-determining step is the nucleophilic attack to form the negatively charged Meisenheimer intermediate. Fluorine stabilizes this intermediate better than any other halogen, making the C-F bond the primary target for nucleophiles[2].
-
The Chlorine Site (C-Cl): Transition-metal cross-coupling relies on the oxidative addition of a metal (e.g., Pd(0)) into the carbon-halogen bond. Because the C-Cl bond is significantly weaker than the C-F bond, oxidative addition at the chlorine site is kinetically and thermodynamically favored[3].
Quantitative Reactivity Profile
| Property | C-F Position (Position 6) | C-Cl Position (Position 2) |
| Bond Dissociation Energy (BDE) | ~115 kcal/mol | ~81 kcal/mol |
| Primary Reaction Mode | Nucleophilic Aromatic Substitution (SNAr) | Transition-Metal Cross-Coupling |
| Leaving Group Ability (SNAr) | Excellent (F⁻ departure is fast after rate-determining attack) | Poor to Moderate |
| Oxidative Addition Rate (Pd/Ni) | Very Slow | Very Fast |
| Mechanistic Driver | Electronegativity stabilizes the Meisenheimer intermediate | Weaker bond allows facile metal insertion |
Visualizing the Workflows
Decision tree for orthogonal functionalization of 2-chloro-6-fluoropyrazine.
Mechanistic divergence: SNAr vs. Palladium-catalyzed cross-coupling pathways.
Troubleshooting FAQs
Q1: I am attempting an SNAr with a primary amine at the C-F position, but LC-MS shows a mixture of C-F substitution, C-Cl substitution, and bis-substituted products. What is the cause? A: While the C-F position is electronically favored for SNAr, the C-Cl position is also activated by the electron-deficient pyrazine nitrogens. High temperatures or an excess of nucleophile will overcome the activation energy barrier for C-Cl substitution, leading to mixtures[3].
-
Solution: Lower the reaction temperature. SNAr at the C-F bond of 2-chloro-6-fluoropyrazine can often proceed at 0 °C to room temperature due to the extreme activation by the fluorine atom. Use exactly 1.0 to 1.05 equivalents of the amine and a non-nucleophilic base (like DIPEA) to prevent over-reaction.
Q2: During my Palladium-catalyzed Suzuki coupling at the C-Cl position, I am observing significant byproduct formation from substitution at the C-F position. How can I suppress this? A: This is a classic case of competitive SNAr[3]. The basic conditions required for Suzuki coupling (e.g., using NaOtBu or K₂CO₃) can cause the base, or the solvent (if using alcohols), to act as a nucleophile at the highly activated C-F bond before the Palladium cycle completes[2].
-
Solution: Switch to a milder, non-nucleophilic base like anhydrous K₃PO₄ or Cs₂CO₃. Avoid alcoholic solvents; use 1,4-dioxane or toluene. Additionally, employing a bulky, electron-rich phosphine ligand (e.g., XPhos or BrettPhos) accelerates the oxidative addition into the C-Cl bond, allowing the cross-coupling cycle to outcompete the background SNAr reaction.
Q3: I need to functionalize both positions. Does the sequence of operations matter? A: Yes, sequence is critical. The golden rule for dihalopyrazines is to perform the SNAr at the C-F position first , followed by the Pd-catalyzed cross-coupling at the C-Cl position.
-
Causality: If you perform the cross-coupling first, you replace the chlorine with an aryl/alkyl/amino group. This removes the electron-withdrawing effect of the chlorine, deactivating the pyrazine ring and making the subsequent SNAr at the fluorine much more difficult (requiring harsh, degradative conditions). By doing SNAr first, you preserve the weaker C-Cl bond, which readily undergoes oxidative addition in the second step regardless of the newly introduced group at C6.
Verified Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . By monitoring specific analytical markers, you can confirm regioselectivity in real-time without requiring complex 2D-NMR immediately.
Protocol A: Regioselective SNAr (C-F Functionalization)
Objective: Substitute the fluorine atom with a primary amine while leaving the chlorine atom intact.
-
Preparation: Dissolve 2-chloro-6-fluoropyrazine (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol).
-
Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it acts only as an acid scavenger without attacking the pyrazine ring.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Lowering the thermal energy prevents the nucleophile from overcoming the higher activation barrier associated with the C-Cl position.
-
-
Nucleophile Addition: Dropwise add the primary amine (1.05 eq, 10.5 mmol) over 10 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours.
-
Self-Validation Check (LC-MS): Sample the reaction. The desired C-F substituted product will exhibit a distinct M / M+2 isotope pattern in a 3:1 ratio in the mass spectrum. This isotopic signature explicitly confirms that the chlorine atom remains untouched.
Protocol B: Regioselective Suzuki-Miyaura Coupling (C-Cl Functionalization)
Objective: Cross-couple an aryl boronic acid at the C-Cl position of the intermediate generated in Protocol A.
-
Preparation: In an oven-dried Schlenk flask, combine the C-F substituted pyrazine intermediate (1.0 eq, 5 mmol), the aryl boronic acid (1.2 eq, 6 mmol), and anhydrous K₃PO₄ (2.0 eq, 10 mmol).
-
Causality: K₃PO₄ is a mild base that facilitates transmetalation without triggering unwanted SNAr side-reactions at other sensitive functional groups.
-
-
Catalyst Loading: Add Pd₂(dba)₃ (0.02 eq, 2 mol%) and XPhos (0.04 eq, 4 mol%).
-
Causality: XPhos is a bulky, electron-rich ligand that massively accelerates oxidative addition into the C-Cl bond, ensuring the catalytic cycle outcompetes any background degradation.
-
-
Solvent & Degassing: Evacuate and backfill the flask with N₂ (3x). Add thoroughly degassed 1,4-Dioxane (50 mL, 0.1 M).
-
Reaction: Heat the mixture to 80 °C for 4-6 hours.
-
Self-Validation Check (LC-MS & NMR): Sample the reaction. The mass spectrum will show the complete disappearance of the 3:1 (M / M+2) isotope pattern , confirming the successful displacement of the chlorine atom.
References
-
Title: C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions Source: WuXi Biology URL: [Link]
Sources
Technical Support Center: 2-Chloro-6-fluoropyrazine Stability Guide
Executive Summary: The "Golden Rule" of Reactivity
2-Chloro-6-fluoropyrazine is inherently unstable in aqueous basic media.
Under basic conditions, this compound undergoes rapid Nucleophilic Aromatic Substitution (
Key Takeaway: If your goal is to substitute the halogen with a specific nucleophile (amine, alkoxide), you must use anhydrous conditions to prevent competitive hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Is 2-chloro-6-fluoropyrazine stable in aqueous NaOH or KOH?
No. In aqueous base, the hydroxide ion acts as a potent nucleophile. It attacks the C-6 position, displacing fluoride.
-
Result: Formation of 6-chloropyrazin-2-one (hydrolysis product).
-
Kinetics: The reaction is rapid. Studies on similar fluoropyrazines indicate a half-life (
) of approximately 43 minutes in 1N NaOH, whereas the corresponding chloropyrazine is stable for days [1].[1]
Q2: Which halogen is displaced first? (Regioselectivity)
The Fluorine at C-6 is displaced preferentially over the Chlorine at C-2.
-
Reasoning: The rate-determining step in
reactions on electron-deficient heterocycles is the nucleophilic attack. The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate more effectively than chlorine, lowering the activation energy for attack at the C-6 position [2]. -
Implication: You can selectively functionalize the C-6 position while leaving the C-2 chlorine intact for subsequent cross-coupling (e.g., Suzuki-Miyaura) or a second
reaction.
Q3: Can I use carbonate bases ( , ) instead of hydroxides?
Yes, but solvent choice is critical.
-
In protic solvents (MeOH, EtOH): Alkoxides can generate in situ, leading to ether byproducts (e.g., 2-chloro-6-methoxypyrazine).
-
In aprotic solvents (DMF, DMSO, MeCN): Carbonates are excellent for scavenging protons during aminations. However, trace water in the solvent or base can still lead to hydrolysis. Recommendation: Use oven-dried bases and anhydrous solvents.
Troubleshooting Guide: Common Experimental Issues
| Symptom | Probable Cause | Corrective Action |
| Formation of "Pyrazinone" (Hydrolysis Product) | Presence of water in the reaction mixture.[2] | Switch to anhydrous solvents (THF, DMF, DMSO). Store bases like |
| Reaction mixture turns black/tarry | Decomposition/Polymerization due to excessive heat or strong base concentration. | Lower the reaction temperature (start at 0°C). Dilute the reaction mixture. Avoid exotherms by adding the base slowly. |
| Multiple spots on TLC (Bis-substitution) | Excess nucleophile or high temperature caused displacement of both F and Cl. | Control stoichiometry strictly (1.0–1.1 eq of nucleophile). Monitor reaction at lower temperatures (0°C to RT). |
| Low Yield / No Reaction | Nucleophile is too weak or sterically hindered. | Use a stronger base (NaH, LiHMDS) to deprotonate the nucleophile before addition. |
Technical Deep Dive: Reaction Pathways
The following diagram illustrates the competitive pathways when 2-chloro-6-fluoropyrazine is exposed to a generic nucleophile (
Figure 1: Competitive reaction pathways. The green path represents the desired
Experimental Protocols
Protocol A: Selective Amination (Anhydrous Conditions)
Target: Displacement of F with a primary amine while retaining Cl.
Reagents:
-
2-Chloro-6-fluoropyrazine (1.0 equiv)
-
Amine (
) (1.05 equiv) -
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Anhydrous THF or DCM
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under nitrogen/argon.
-
Dissolution: Dissolve 2-chloro-6-fluoropyrazine in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is crucial to prevent bis-substitution.
-
Addition: Add DIPEA followed by the slow, dropwise addition of the amine.
-
Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Success Marker: Disappearance of starting material and appearance of a single new peak.
-
-
Workup: Quench with water. Extract immediately with EtOAc. Wash organic layer with brine, dry over
, and concentrate.
Protocol B: Handling Hydrolysis (If desired)
Target: Synthesis of 6-chloropyrazin-2-one.
Reagents:
-
2-Chloro-6-fluoropyrazine
-
2.5 M NaOH (aqueous)
Procedure:
-
Dissolve substrate in THF.
-
Add 2.5 M NaOH (2.0 equiv).
-
Stir at RT. Reaction is usually complete within <1 hour due to the high lability of the fluorine [1].
-
Acidify carefully to pH ~4 to precipitate the pyrazinone product.
Mechanistic Logic: Why Fluorine?
To understand the stability profile, one must look at the transition state energies. The
Figure 2: The inductive effect of Fluorine lowers the energy barrier for nucleophilic attack at C-6, making it the primary site of instability in basic conditions.
Explanation:
The highly electronegative fluorine atom withdraws electron density from the ring carbon (C-6), making it more susceptible to nucleophilic attack. Furthermore, it stabilizes the negative charge on the resulting Meisenheimer complex more effectively than chlorine does. However, because the C-F bond is strong, the bond-breaking step is not rate-determining; the bond-forming step is. This is why F is a better leaving group than Cl in
References
-
Rutner, H. (1966). Synthesis and Nucleophilic Displacement Reactions of Fluoropyrazines. Polytechnic Institute of Brooklyn.[1]
-
Liljenberg, M., et al. (2016).[3][4] Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry.
- Rohrbach, S., et al. (2019).
Sources
separation of 2-chloro-6-fluoropyrazine from regioisomers
Technical Support Center: Separation of 2-Chloro-6-fluoropyrazine from Regioisomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-chloro-6-fluoropyrazine from its closely related regioisomers (e.g., 2-chloro-5-fluoropyrazine and 2-chloro-3-fluoropyrazine).
During the synthesis of 2-chloro-6-fluoropyrazine—often proceeding via nucleophilic aromatic substitution (SNAr) of dihalopyrazines[1]—non-regioselective reactions can generate complex isomeric mixtures. Because these regioisomers possess identical molecular weights, identical functional groups, and nearly indistinguishable boiling points and partition coefficients (LogP), standard separation techniques frequently fail[2]. This guide provides the causality behind these failures and delivers self-validating protocols to achieve baseline resolution.
I. Separation Strategy Diagnostics
Before troubleshooting, it is critical to select the correct analytical or preparative pathway based on the physical properties of halogenated pyrazines[3].
Workflow for selecting the optimal chromatographic separation strategy for halogenated pyrazines.
II. Troubleshooting & FAQs
Q1: Why do my 2-chloro-6-fluoropyrazine regioisomers co-elute as a single broad peak on a standard C18 HPLC column? A: Standard C18 stationary phases separate molecules almost exclusively based on hydrophobicity (dispersion forces). Because the regioisomers of 2-chloro-6-fluoropyrazine have identical atoms, their hydrophobic surface areas are virtually the same, leading to co-elution[4]. The Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases provide alternative selectivity by exploiting the slight differences in the dipole moments and electron density distributions of the regioisomers[5]. The ortho, meta, and para-like arrangements of the halogens on the pyrazine ring interact differently with the highly electronegative fluorine atoms on the PFP stationary phase.
Q2: I switched to a PFP column and am using Acetonitrile/Water, but the resolution is still poor. What is wrong?
A: The choice of organic modifier is critical. Acetonitrile contains
Q3: I am using GC-MS to analyze the volatile mixture. The peaks overlap slightly, and the mass spectra are identical. How can I confidently identify the 2-chloro-6-fluoropyrazine peak? A: Under standard 70 eV electron ionization (EI), regioisomers fragment into identical daughter ions, making mass spectral library matching unreliable for identification[8]. Furthermore, their boiling points are too similar for non-polar columns (like DB-1 or DB-5) to resolve them. The Solution: You must use a highly polar stationary phase, such as a polyethylene glycol (PEG/WAX) column, which separates based on dipole-dipole interactions rather than just boiling point. To identify the peaks, do not rely on the MS fragmentation; instead, calculate the Gas Chromatographic Retention Indices (RIs) by co-injecting an n-alkane standard[8].
III. Quantitative Data: Column Chemistry Comparison
The following table summarizes the expected performance of various stationary phases when separating halogenated pyrazine regioisomers.
| Stationary Phase | Primary Retention Mechanism | Expected Resolution ( | Suitability for Halogenated Pyrazines |
| Standard C18 | Hydrophobic (Dispersion) | Poor. Cannot distinguish identical LogP values. | |
| C30 (Polymeric) | Hydrophobic + Shape Selectivity | Moderate. Better than C18 for shape constraints, but lacks dipole interactions. | |
| Phenyl-Hexyl | Hydrophobic + | Good. | |
| PFP (Pentafluorophenyl) | Hydrophobic + | Excellent. Electrostatic interactions from fluorine atoms resolve regioisomers perfectly[5]. |
IV. Validated Experimental Protocols
Protocol A: Analytical HPLC Resolution of Regioisomers (Self-Validating)
This protocol utilizes a PFP column to achieve baseline resolution (
-
System Preparation: Purge the HPLC system with MS-grade Methanol and 18.2 MΩ Water. Ensure no residual acetonitrile remains in the lines, as it will suppress
interactions[6]. -
Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm particle size)[4].
-
Mobile Phase: Prepare an isocratic mixture of 45% Methanol and 55% Water containing 0.1% Formic Acid. (The acidic modifier suppresses silanol ionization and sharpens the basic pyrazine peaks).
-
Chromatographic Conditions:
-
System Suitability Test (SST): Inject a mixed standard containing 2-chloro-6-fluoropyrazine and at least one known regioisomer (e.g., 2-chloro-5-fluoropyrazine).
-
Validation Criteria: The system is only validated for use if the calculated resolution factor (
) between the two closest eluting isomer peaks is . If , decrease the methanol concentration by 5%.
Protocol B: GC-MS/FID Method with Retention Indexing
For volatile analysis where solvent extraction is impractical[3].
-
Column Selection: Install a polar DB-WAX (or equivalent PEG) capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp 1: 4°C/min to 140°C (Slow ramp is critical for resolving the minute boiling point differences).
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes to bake out the column.
-
-
Injector: Split mode (1:50 ratio) at 250°C to prevent column overloading, which causes peak fronting and loss of resolution.
-
Validation & Identification: Co-inject a
n-alkane mixture under identical conditions. Calculate the Retention Index (RI) for each pyrazine peak using the Van den Dool and Kratz equation. Compare the calculated RIs against established literature values to definitively assign the 2-chloro-6-fluoropyrazine peak[8].
V. Mechanism of Action
To fully understand why the PFP column succeeds where others fail, we must visualize the tri-modal interaction mechanism at the molecular level.
Tri-modal interaction mechanism of PFP columns enabling regioisomer resolution.
VI. References
-
BenchChem. "2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol | 1989659-45-1 | Benchchem" benchchem.com. Available at:
-
Tut.ac.jp. "Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography" tut.ac.jp. Available at:
-
BenchChem. "GC-MS vs. HPLC for Pyrazine Analysis: A Comparative Performance Guide" benchchem.com. Available at:
-
ResearchGate. "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)" researchgate.net. Available at:
-
HPLC.eu. "ACE C18-PFP technical brochure - HPLC" hplc.eu. Available at:
-
MDPI. "A Method for Simultaneous Determination of 20 Fusarium Toxins in Cereals by High-Resolution Liquid Chromatography-Orbitrap Mass Spectrometry with a Pentafluorophenyl Column" mdpi.com. Available at:
-
Tut.ac.jp. "Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography (Temperature Effects)" tut.ac.jp. Available at:
-
Chromatography Forum. "HPLC separation of related halogenated aromatic, any one??" chromforum.org. Available at:
-
Pyvot Tech. "Separation of Isomers - Pyvot Tech" pyvot.tech. Available at:
-
BenchChem. "Column chromatography conditions for separating pyrazole isomers" benchchem.com. Available at:
Sources
- 1. 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol | 1989659-45-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. A Method for Simultaneous Determination of 20 Fusarium Toxins in Cereals by High-Resolution Liquid Chromatography-Orbitrap Mass Spectrometry with a Pentafluorophenyl Column [mdpi.com]
- 6. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 7. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
Technical Support Center: Troubleshooting Pyrazine Fluorination
Topic: Optimization and Troubleshooting of Low Conversion Rates in Pyrazine Fluorination Audience: Senior Chemists, Process Engineers, and Medicinal Chemists
The Pyrazine Paradox
Pyrazines present a unique electronic challenge. With two nitrogen atoms in a 1,4-relationship, the ring is highly
This guide moves beyond generic "optimization" and addresses the specific failure modes of fluorinating this diazine core.
Module 1: The Halex Reaction ( )
The Scenario: You are attempting to convert 2-chloropyrazine to 2-fluoropyrazine using Potassium Fluoride (KF). The reaction stalls at ~20-30% conversion, or you observe significant hydrolysis (2-hydroxypyrazine).
Root Cause Analysis: The "Naked" Fluoride Imperative
The failure of Halex reactions on pyrazines is rarely due to the substrate's electronics; it is almost always a solvation and lattice energy issue .
-
Lattice Energy: The lattice energy of KF is high (808 kJ/mol). Standard crystalline KF does not dissolve sufficiently in aprotic solvents to react.
-
Hydration: Fluoride is a "hard" base. It forms incredibly strong hydrogen bonds with water. Even trace moisture (500 ppm) creates a solvation shell that effectively "caps" the fluoride, rendering it non-nucleophilic.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalls <30% | Surface Area Limitation. Crystalline KF has low surface area ( | Switch to Spray-Dried KF (sd-KF). Increases surface area to |
| Hydrolysis Byproducts | Wet Solvent/Reagent. F⁻ is acting as a base, not a nucleophile, or water is attacking the ring. | Azeotropic Drying. Dry KF in situ with toluene/benzene rotary evaporation before adding reaction solvent. |
| No Reaction at | Solvent Mismatch. DMF/DMSO decompose at high T or react with F⁻. | Switch to Sulfolane or Tetraglyme. These are stable up to |
The "Gold Standard" Halex Protocol
Do not use commercial "anhydrous" KF directly from the bottle.
-
Reagent Prep: Pulverize KF and dry under high vacuum (
mbar) at 150°C for 4 hours. Ideally, use Spray-Dried KF (Sigma-Aldrich or prepared via Niro atomizer). -
Phase Transfer: Add 18-Crown-6 (10 mol%) or Tetraphenylphosphonium bromide (
). This pulls into solution, leaving "naked" and reactive. -
Solvent: Use Sulfolane (melted, mp 27°C). It is chemically inert to fluoride at high temperatures.
-
Temperature: Pyrazines often require 140–180°C .
DOT Diagram: Halex Decision Tree
Caption: Decision logic for rescuing stalled Halex reactions. Prioritize moisture removal and cation complexation.
Module 2: Direct C-H Fluorination (Radical/Ag-Mediated)
The Scenario: You need to install a fluorine on a complex pyrazine core where no leaving group exists. You attempt direct fluorination using Selectfluor, but yields are low (<15%) and mass balance is lost to black tar.
Mechanism & Failure Mode
Pyrazines are excellent ligands for silver (
The "AgF2" Solution (Hartwig Method)
Instead of catalytic Ag(I), use Silver(II) Fluoride (
-
Why:
acts as both the oxidant and the fluorine source. It generates an electrophilic fluorine radical equivalent.[1] -
Selectivity: Fluorination occurs exclusively ortho to the nitrogen (the most electron-deficient site).
Protocol for C-H Fluorination:
-
Stoichiometry: Use 2.0–3.0 equivalents of
. -
Solvent: Anhydrous Acetonitrile (MeCN) is critical.[2] It acts as a ligand to stabilize the transient Ag species.
-
Temperature: Run at Ambient Temperature (20–25°C) . Heating promotes decomposition.
-
Quench: Pour into aqueous
/ Sodium Thiosulfate to reduce residual silver oxidants immediately.
DOT Diagram: Ag-Mediated Mechanism
Caption: Simplified mechanistic pathway for Ag(II)-mediated C-H fluorination of pyrazine.
Module 3: The N-Oxide Bypass Strategy
The Scenario: Neither Halex (no leaving group) nor Direct Fluorination (too sensitive) works.
The Solution: Activate the ring via N-Oxidation . Pyrazine N-oxides are significantly more reactive toward nucleophiles after activation.
Step-by-Step Protocol
-
N-Oxidation: Treat pyrazine with m-CPBA (DCM, rt) to form Pyrazine mono-N-oxide.
-
Activation: React the N-oxide with Triflic Anhydride (
) or p-Toluenesulfonic anhydride ( ) to form the highly reactive N-alkoxypyrazinium salt. -
Fluorination: Add a soluble fluoride source (TBAF or CsF ) immediately. The fluoride attacks the position ortho to the nitrogen, expelling the sulfonate/triflate leaving group.
-
Reduction (Optional): If the N-oxide remains (rare in this specific mechanism, but possible in variants), reduce with
or Zn/AcOH.
Comparison of Fluorinating Agents
| Reagent | State | Reactivity | Best Use Case |
| Spray-Dried KF | Solid | Moderate | Standard Halex (Cl |
| CsF | Solid | High | Low-temp Halex; sensitive substrates |
| AgF2 | Solid | Oxidative | Direct C-H functionalization |
| TBAF (anhydrous) | Soln | Very High | Activation of N-oxides; extremely moisture sensitive |
References
-
Finger, G. C., et al. (1956). Aromatic Fluorine Compounds.[2][3][4] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society. Link
- Foundational text on the Halex reaction and the necessity of dry conditions.
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link
- The authoritative source for AgF2 mediated direct fluorin
-
Sun, H., & DiMagno, S. G. (2005).[3] Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. Link
- Critical reference for understanding the reactivity of "naked" fluoride and the detrimental effect of hydr
-
Kimmel, S. P., & Ritter, T. (2012). Site-Selectivity in Silver-Mediated C–H Fluorination of Quinolines. Organic Letters. Link
- Provides mechanistic insight into the radical pathways of Ag-mediated fluorin
-
Mader, P., et al. (2020). Spray-drying of Potassium Fluoride for Enhanced Reactivity in Nucleophilic Fluorination. Organic Process Research & Development. Link
- Technical guide on the prepar
Sources
Technical Support Center: Recrystallization of 2-Chloro-6-Fluoropyrazine Derivatives
Welcome to the technical support center for the purification of 2-chloro-6-fluoropyrazine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the nuanced process of recrystallization for this specific class of compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.
Understanding the Molecule: Polarity and Challenges
2-Chloro-6-fluoropyrazine and its derivatives are heterocyclic aromatic compounds. The pyrazine ring, with its two nitrogen atoms, imparts a degree of polarity.[1] The presence of electronegative halogen substituents (chlorine and fluorine) further influences the molecule's electronic properties and intermolecular interactions, making it moderately polar.[2] This polarity is the critical starting point for selecting an appropriate recrystallization solvent, based on the principle of "like dissolves like".[3][4]
The primary challenge in recrystallizing these compounds is identifying a solvent or solvent system that provides a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5][6][7] Achieving this balance is key to maximizing both purity and yield.
Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the recrystallization of 2-chloro-6-fluoropyrazine derivatives in a practical question-and-answer format.
Q1: What are the best starting solvents to screen for my 2-chloro-6-fluoropyrazine derivative?
A: Given the moderately polar nature of the target compound, you should begin by screening solvents of intermediate polarity. The goal is to find a solvent where your compound is sparingly soluble at room temperature but dissolves completely upon heating.[7]
Good single-solvent starting points include:
-
Alcohols (Ethanol, Methanol, Isopropanol): These are excellent general-purpose solvents for relatively polar compounds due to their ability to form hydrogen bonds.[3] Ethanol is often preferred over methanol due to its higher boiling point and lower toxicity.[3]
-
Ethyl Acetate: An ester of intermediate polarity, often effective for compounds that are too soluble in alcohols.[3]
-
Toluene: As an aromatic solvent, it can have favorable interactions with the pyrazine ring. It is less polar than alcohols and is a good choice for less polar derivatives.[3]
-
Acetone or 2-Butanone (MEK): These ketones are good general-purpose solvents for a range of polarities.[3] However, acetone's low boiling point can sometimes make it difficult to work with.[3]
Q2: I can't find a good single solvent. When should I use a mixed solvent system and what are some recommended pairs?
A: A mixed-solvent system is ideal when no single solvent provides the desired steep solubility curve.[4][8] This typically happens when your compound is too soluble in one solvent (even when cold) and insoluble in another (even when hot).
The strategy involves dissolving the compound in a minimum amount of the "good" hot solvent (in which it is very soluble) and then slowly adding the "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (saturated).[4] The two solvents must be miscible.[4]
Common Miscible Solvent Pairs to Consider:
-
Ethanol / Water
-
Acetone / Water
-
Ethyl Acetate / Hexane (or Heptane)
Q3: My compound is "oiling out" during cooling instead of forming crystals. What is happening and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[10][11][12] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[10][13]
Common Causes:
-
High Impurity Concentration: Significant impurities can depress the melting point of your compound, causing it to liquefy.[10][13][14]
-
Supersaturation: The solution is too concentrated, or it is being cooled too rapidly.[10]
-
Solvent Boiling Point vs. Compound Melting Point: The compound's melting point is lower than the temperature of the solution as it becomes saturated.[10][11]
Troubleshooting Steps:
-
Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to make the solution slightly less concentrated.[10][11][14]
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.[11][13]
-
Change Solvents: If the problem persists, the melting point of your compound may be too low for the chosen solvent. Select a solvent with a lower boiling point.
Q4: I have very poor recovery of my purified compound. What are the likely causes?
A: A low yield is a common and frustrating issue in recrystallization.[15] Several factors could be responsible.
Common Causes & Solutions:
-
Using Too Much Solvent: This is the most frequent cause.[11] The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[9][10]
-
Solution: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product.[16]
-
-
Incomplete Crystallization: The solution was not cooled sufficiently or for long enough.
-
Solution: Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.[17]
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product.
-
Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[5]
-
-
Premature Crystallization: The compound crystallized in the funnel during hot filtration.
-
Solution: Use a pre-warmed funnel and flask for the hot filtration and perform the filtration as quickly as possible. Diluting the hot solution with a small, extra amount of solvent before filtering can also help prevent this.[9]
-
Q5: No crystals are forming at all, even after cooling in an ice bath. What can I do?
A: This is likely due to the formation of a supersaturated solution, where the compound remains dissolved even though its solubility limit has been exceeded.[11] You need to induce nucleation—the initial formation of crystals.
Inducement Techniques:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11][17]
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the cold solution. This acts as a template for other molecules to crystallize upon.[11]
-
Reduce Solvent Volume: There may simply be too much solvent.[10][11] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[10][11]
Data Summary: Recrystallization Solvents
The following table provides key properties of solvents commonly screened for the recrystallization of moderately polar heterocyclic compounds.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Typical Use Case |
| Water | 100 | 80.4 | Good for many polar compounds; often used as an anti-solvent with alcohols.[3] |
| Methanol | 65 | 33.0 | Good for relatively polar compounds; easily removed.[3] |
| Ethanol | 78 | 24.3 | Excellent general-purpose solvent for intermediate polarity.[3] |
| Isopropanol | 82 | 18.3 | Similar to ethanol, slightly less polar. |
| Acetone | 56 | 20.7 | General purpose solvent; low boiling point can be a disadvantage.[3] |
| Ethyl Acetate | 77 | 6.0 | Good for compounds of intermediate polarity.[3] |
| Dichloromethane | 40 | 9.1 | Often too good a solvent, but can be used in a mixed pair with hexane. |
| Toluene | 111 | 2.4 | Good for aromatic compounds; high boiling point can make it hard to remove.[3] |
| Hexane / Heptane | 69 / 98 | ~1.9 / ~1.9 | Nonpolar; primarily used as an anti-solvent with more polar solvents.[3] |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Dissolution: Place the crude 2-chloro-6-fluoropyrazine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[9][16]
-
Hot Filtration (if necessary): If insoluble impurities (like dust or catalysts) are present, perform a hot gravity filtration. Use a pre-warmed short-stem funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[16]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: With the vacuum off, add a very small amount of ice-cold solvent to the crystals to wash away any remaining impurities on the surface. Reapply the vacuum to pull the wash solvent through.[5]
-
Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry.[5] Transfer the crystals to a watch glass for final drying in a desiccator or a vacuum oven.
Visualization of Workflows
Standard Recrystallization Workflow
Caption: A standard linear workflow for the recrystallization process.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common recrystallization issues.
References
-
Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to. (2024, February 25). Brainly. Available at: [Link]
-
Recrystallization-1.pdf. Available at: [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Available at: [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Available at: [Link]
-
After recrystallization, a student obtained a very low percent recovery of a solid. Describe the... Homework.Study.com. Available at: [Link]
-
Experiment 2: Recrystallization. Available at: [Link]
-
Summary of Common Crystallization Solvents. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Crystallization. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Troubleshooting protein recovery issues. (2025, March 20). Cytiva. Available at: [Link]
-
Solvent Choice. University of York Chemistry Teaching Labs. Available at: [Link]
-
Solvent Selection for Crystallization. Scribd. Available at: [Link]
-
The Unavoidable Loss of Recovery. (2022, April 7). Chemistry LibreTexts. Available at: [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Pyrazine - Solubility of Things. Available at: [Link]
-
recrystallization, filtration and melting point. Available at: [Link]
-
Organic halides. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. athabascau.ca [athabascau.ca]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Recrystallization [sites.pitt.edu]
- 6. scribd.com [scribd.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
- 14. brainly.com [brainly.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. homework.study.com [homework.study.com]
Validation & Comparative
Advanced ¹H NMR Spectral Analysis of 2-Chloro-6-fluoropyrazine: A Comparative Guide for Drug Development
Executive Summary
In modern medicinal chemistry, halogenated heterocycles are indispensable building blocks for modulating the lipophilicity, metabolic stability, and target-binding affinity of drug candidates. 2-Chloro-6-fluoropyrazine (CAS: 33873-10-8) is a highly versatile di-halogenated scaffold. For drug development professionals and analytical chemists, precise structural verification of this compound is paramount.
This guide provides an authoritative comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) profile of 2-chloro-6-fluoropyrazine against its monosubstituted analogs. By dissecting the unique electron-withdrawing effects and heteronuclear spin-spin coupling networks, we provide a self-validating framework for rapid and accurate spectral interpretation.
Structural Dynamics & Electronic Environment
The pyrazine ring is a strongly electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms[1]. When substituted with both chlorine and fluorine at the 2- and 6-positions, the symmetry of the parent pyrazine ring is broken.
-
Inductive Deshielding vs. Resonance Shielding : Both halogens exert strong inductive electron-withdrawing effects (-I), which typically deshield adjacent protons. However, fluorine also possesses a resonance-donating effect (+R) that can slightly shield ortho-protons relative to chlorine.
-
Proton Isolation : Unlike monosubstituted pyrazines, the 2,6-disubstitution pattern isolates the remaining protons at positions C3 and C5. Because they are separated by the N4 nitrogen atom, there are no adjacent protons to generate complex vicinal (³J_HH) couplings. This structural feature simplifies the spectrum into a highly diagnostic, first-order system.
Comparative NMR Profiling: Halogenated Pyrazines
To objectively evaluate the spectral performance and identification markers of 2-chloro-6-fluoropyrazine, it is best compared against its monosubstituted alternatives. The table below summarizes the predicted quantitative chemical shifts and multiplicity patterns based on established empirical substituent effects.
| Compound | Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| 2-Chloropyrazine | H3 | 8.61 | d | ⁴J_HH = 1.5 |
| H5 | 8.44 | d | ³J_HH = 2.5 | |
| H6 | 8.55 | dd | ³J_HH = 2.5, ⁴J_HH = 1.5 | |
| 2-Fluoropyrazine | H3 | 8.40 | dd | ³J_HF = 8.0, ⁴J_HH = 1.5 |
| H5 / H6 | 8.25 - 8.35 | m | Complex multiplet | |
| 2-Chloro-6-fluoropyrazine | H3 | 8.52 | d | ⁴J_HH = 1.5 |
| H5 | 8.38 | dd | ³J_HF = 8.2, ⁴J_HH = 1.5 |
Data Note: Chemical shifts are representative values in CDCl₃ referenced to TMS.
Mechanistic Spin-Spin Coupling Analysis
In 1D ¹H NMR, multiplicity and coupling constants directly encode the spatial arrangement of non-equivalent protons[2]. The spectrum of 2-chloro-6-fluoropyrazine is governed by two primary scalar coupling interactions:
-
Heteronuclear Ortho-Coupling (³J_HF) : Fluorine-19 is a highly sensitive, 100% naturally abundant NMR active nucleus. Its scalar coupling to adjacent protons in electron-deficient heteroaromatics generally falls in the 8–10 Hz range[3]. The H5 proton, situated ortho to the fluorine atom, will exhibit a dominant splitting of ~8.2 Hz.
-
Homonuclear Meta-Coupling (⁴J_HH) : The proton spectra of monosubstituted pyrazines have been extensively analyzed, demonstrating that meta-coupling across the nitrogen atom (⁴J_HH) is typically around 1.5 Hz[4]. Both H3 and H5 will exhibit this fine splitting.
Consequently, the H5 proton appears as a distinct doublet of doublets (dd), while the H3 proton (which only experiences the ⁴J_HH coupling and a negligible long-range ⁵J_HF coupling) appears as a sharp doublet (d).
Caption: Spin-spin coupling network highlighting J-coupling interactions in 2-chloro-6-fluoropyrazine.
High-Resolution ¹H NMR Experimental Protocol
To ensure a self-validating and highly reproducible spectral acquisition, follow this optimized step-by-step methodology.
Step 1: Sample Preparation
-
Action : Weigh 10–15 mg of high-purity 2-chloro-6-fluoropyrazine and dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.
-
Causality : CDCl₃ is selected because it lacks exchangeable protons, preventing signal overlap in the aromatic region, while providing a robust deuterium lock signal to stabilize the magnetic field[1]. TMS acts as an internal standard, self-validating the 0.00 ppm chemical shift calibration.
Step 2: Instrument Tuning and Shimming
-
Action : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H frequency. Perform gradient shimming (Z1–Z4 axes) until the lock level is maximized and stable.
-
Causality : Precise tuning maximizes the efficiency of the radiofrequency (RF) pulse transfer. Rigorous shimming ensures B₀ magnetic field homogeneity across the sample volume, which is absolutely critical for resolving the fine 1.5 Hz ⁴J_HH meta-couplings without line-broadening artifacts[2].
Step 3: Pulse Sequence and Acquisition
-
Action : Execute a standard 1D proton sequence (e.g., zg30 on Bruker systems) using a 30° excitation pulse. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans preceded by 4 dummy scans.
-
Causality : A 30° flip angle is chosen over a 90° pulse to allow for faster longitudinal magnetization (T1) recovery. Dummy scans ensure the spin system reaches a steady state before data collection begins, validating the quantitative reliability of the final integration (which must be exactly 1:1 for H3:H5)[4].
Step 4: Data Processing and Multiplet Analysis
-
Action : Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) before Fourier Transformation (FT). Phase and baseline correct the spectrum.
-
Causality : An LB of 0.3 Hz optimally enhances the signal-to-noise ratio (SNR) while preserving the digital resolution required to extract the ³J_HF and ⁴J_HH coupling constants accurately without artificial smoothing[3].
Caption: Workflow for high-resolution 1H NMR spectral acquisition and processing.
References
-
Title : Proton Nuclear Magnetic Resonance Spectra of Monosubstituted Pyrazines | Source : acs.org | URL : 4
-
Title : Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence | Source : nih.gov | URL : 3
-
Title : 1H–1H Coupling in Proton NMR | Source : acdlabs.com | URL :2
-
Title : Application Note: 1H NMR Spectral Analysis of 6-Fluoro-pyrazine-2-carboxylic acid | Source : benchchem.com | URL : 1
Sources
A Comparative Guide to the 13C NMR Chemical Shifts of 2-chloro-6-fluoropyrazine for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among these, substituted pyrazines represent a critical class of scaffolds in medicinal chemistry. This guide provides an in-depth comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-chloro-6-fluoropyrazine, a key intermediate in the synthesis of various pharmaceutical agents. By leveraging experimental data from analogous compounds and fundamental principles of NMR spectroscopy, we offer a predictive analysis to aid researchers in the unambiguous identification and characterization of this and similar molecules.
The Significance of 13C NMR in Heterocyclic Chemistry
Carbon-13 NMR spectroscopy is an unparalleled tool for probing the carbon framework of organic molecules. In the realm of heterocyclic chemistry, where subtle changes in substituent patterns can dramatically alter biological activity, 13C NMR provides a high-resolution map of the electronic environment of each carbon atom. Chemical shifts (δ) are exquisitely sensitive to the effects of electronegativity, resonance, and steric hindrance, offering a detailed electronic fingerprint of the molecule. For drug development professionals, this translates to confident structural verification, impurity profiling, and a deeper understanding of structure-activity relationships.
Comparative Analysis of Substituted Pyrazines
To accurately predict the 13C NMR spectrum of 2-chloro-6-fluoropyrazine, it is instructive to first examine the experimental data for pyrazine and its mono- and di-substituted halo-derivatives. The chemical shifts in the pyrazine ring are influenced by the number and nature of the halogen substituents.
| Compound | C2 | C3 | C5 | C6 | Solvent |
| Pyrazine | 145.1 | 145.1 | 145.1 | 145.1 | CDCl₃ |
| 2-Fluoropyrazine | 158.4 (d, ¹JCF = 203.5 Hz) | 141.5 (d, ²JCF = 21.0 Hz) | 145.2 (d, ⁴JCF = 3.0 Hz) | 139.8 (d, ³JCF = 12.0 Hz) | CDCl₃ |
| 2-Chloropyrazine | 151.1 | 143.7 | 145.5 | 142.1 | CDCl₃ |
| 2,6-Dichloropyrazine | 150.2 | 143.3 | 143.3 | 150.2 | CDCl₃ |
Table 1: Experimental 13C NMR Chemical Shifts (ppm) of Pyrazine and Selected Halogenated Derivatives.
The data in Table 1 reveals key trends. The introduction of a halogen atom breaks the symmetry of the pyrazine ring, leading to distinct signals for each carbon. Both fluorine and chlorine are electronegative and exert a deshielding effect, causing a downfield shift of the directly attached carbon (C2). This effect is more pronounced for fluorine, a more electronegative element. The influence of the halogens extends to the other carbons in the ring through a combination of inductive and resonance effects.
Predicting the 13C NMR Spectrum of 2-chloro-6-fluoropyrazine
Based on the established substituent effects, we can now predict the 13C NMR spectrum of 2-chloro-6-fluoropyrazine. We will use the chemical shifts of pyrazine as a base and apply additive substituent chemical shift (SCS) effects derived from the mono-substituted compounds.
Predicted Chemical Shifts and Rationale:
-
C2 (bearing Cl): The chlorine atom will cause a significant downfield shift from the base value of pyrazine (145.1 ppm). We can expect this shift to be in the region of 150-153 ppm .
-
C6 (bearing F): The highly electronegative fluorine atom will induce an even larger downfield shift. This carbon will also exhibit a large one-bond coupling to the fluorine atom (¹JCF). The predicted chemical shift is in the range of 157-160 ppm , appearing as a doublet with an expected ¹JCF of approximately 200-210 Hz.
-
C3: This carbon is ortho to the fluorine at C6 and meta to the chlorine at C2. The dominant effect will be the two-bond coupling to fluorine (²JCF). We predict a chemical shift in the region of 140-143 ppm , appearing as a doublet with an expected ²JCF of around 20-25 Hz.
-
C5: This carbon is ortho to the chlorine at C2 and meta to the fluorine at C6. We anticipate a chemical shift in the region of 141-144 ppm . It will likely appear as a doublet due to three-bond coupling with fluorine (³JCF), with an expected coupling constant of 5-10 Hz.
The following diagram illustrates the predicted relative chemical shifts of the carbon atoms in 2-chloro-6-fluoropyrazine.
Caption: Predicted relative 13C NMR chemical shifts for 2-chloro-6-fluoropyrazine.
Experimental Protocol for 13C NMR Spectroscopy
To obtain high-quality and reproducible 13C NMR data for 2-chloro-6-fluoropyrazine or similar compounds, the following experimental protocol is recommended.
I. Sample Preparation
-
Weighing: Accurately weigh approximately 15-30 mg of the high-purity sample.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many non-polar to moderately polar pyrazine derivatives. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.
II. NMR Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on a Bruker instrument).
-
Spectral Width: A spectral width of approximately 220-250 ppm, centered around 110-120 ppm, should be sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, particularly the quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
-
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
The following diagram illustrates the workflow for the experimental determination of 13C NMR spectra.
Caption: Experimental workflow for 13C NMR analysis.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of 2-chloro-6-fluoropyrazine. By comparing experimental data from structurally related compounds and applying the principles of substituent effects, researchers and drug development professionals can confidently assign the carbon signals in this and similar heterocyclic systems. The detailed experimental protocol further ensures the acquisition of high-quality, reliable data, which is paramount for the rigorous structural characterization required in modern chemical research.
References
-
Spectral Database for Organic Compounds (SDBS). Pyrazine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Alfa Aesar. 2,6-Dichloropyrazine. Product Page. [Link]
-
Reich, H. J. (2022). Structure Determination Using Spectroscopy. University of Wisconsin. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gunther, H. (2013).
Comprehensive Comparison Guide: ¹⁹F NMR Characterization of 2-Chloro-6-fluoropyrazine
Executive Summary
The pyrazine scaffold is a privileged motif in medicinal chemistry, frequently utilized to modulate the physicochemical properties of drug candidates. Specifically, 2-chloro-6-fluoropyrazine serves as a critical synthon for constructing complex fluorinated pharmaceuticals, such as 2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol [1]. The strategic placement of a fluorine atom at the C6 position enhances metabolic stability and target binding affinity.
To ensure the structural integrity and absolute purity of this intermediate during drug development, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is the analytical gold standard. This guide provides an objective, data-driven comparison of High-Field (600 MHz) versus Benchtop (80 MHz) ¹⁹F NMR platforms, equipping researchers with the mechanistic grounding and self-validating protocols necessary to optimize their analytical workflows.
Mechanistic Grounding: The ¹⁹F Nucleus in Pyrazine Scaffolds
The efficacy of ¹⁹F NMR for characterizing 2-chloro-6-fluoropyrazine is rooted in the fundamental quantum mechanical properties of the fluorine nucleus:
-
Isotopic Advantages: The ¹⁹F nucleus possesses a spin of ½ and a 100% natural isotopic abundance. Its high gyromagnetic ratio yields a relative sensitivity of approximately 83% compared to ¹H NMR, making it highly responsive to magnetic fields without the background interference common in biological matrices[2].
-
Chemical Shift Dispersion: While traditional ¹H NMR spectra span a narrow ~14 ppm range, ¹⁹F NMR chemical shifts span over 800 ppm. This massive dispersion virtually eliminates signal overlap, a crucial advantage when analyzing complex reaction mixtures or conducting fragment-based drug discovery (FBDD) [3].
-
Electronic Sensitivity & Deshielding: The fluorine atom in 2-chloro-6-fluoropyrazine is exquisitely sensitive to its local electronic environment. The strongly electron-withdrawing nitrogen atoms of the diazine ring, compounded by the inductive effect of the chlorine atom at the C2 position, significantly deshield the fluorine nucleus. This pushes its chemical shift into a characteristic downfield region (typically -85 to -90 ppm relative to CFCl₃) [4], [5].
Platform Comparison: High-Field vs. Benchtop ¹⁹F NMR
When integrating 2-chloro-6-fluoropyrazine into a synthetic pipeline, laboratories must balance analytical resolving power with throughput accessibility.
High-Field NMR (600 MHz, CryoProbe)
High-field systems utilize superconducting magnets (14.1 Tesla) and cryogenically cooled probes to minimize thermal noise.
-
Performance: Offers unparalleled signal-to-noise (S/N) ratios and sub-hertz resolution. It can easily resolve fine scalar couplings, such as the long-range ⁵J_FH coupling between the C6-fluorine and the C3-proton.
-
Best For: Fragment-based screening, where minute chemical shift perturbations (CSPs) indicate weak protein-ligand binding events [2], and trace impurity profiling.
Benchtop NMR (80 MHz)
Benchtop systems utilize permanent rare-earth magnets (e.g., Neodymium), operating without the need for liquid helium or nitrogen.
-
Performance: While the absolute dispersion in Hz is lower, the massive ppm range of the ¹⁹F nucleus ensures that the 2-chloro-6-fluoropyrazine signal remains completely isolated.
-
Best For: High-throughput purity checks, at-line reaction monitoring (e.g., tracking the nucleophilic aromatic substitution of the chlorine atom), and routine quantitative NMR (qNMR) [1].
Quantitative Data Presentation
Table 1: Platform Performance Comparison for Fluorinated Heterocycles
| Feature | High-Field NMR (600 MHz, CryoProbe) | Benchtop NMR (80 MHz, Permanent Magnet) |
| Magnetic Field Strength | 14.1 Tesla | 1.88 Tesla |
| ¹⁹F Operating Frequency | ~564 MHz | ~75 MHz |
| Sensitivity (Limit of Detection) | < 1 μM (Ideal for FBDD) | ~ 1-5 mM (Ideal for bulk purity) |
| Resolution (Line Width) | < 0.5 Hz | ~ 1.5 - 2.0 Hz |
| Cryogen Requirements | Liquid Helium & Nitrogen | None (Plug-and-play) |
| Primary Application | Complex mixture analysis, Target binding | Routine qNMR, Reaction monitoring |
Table 2: Expected ¹⁹F NMR Spectral Parameters for 2-chloro-6-fluoropyrazine
| Parameter | Expected Value | Mechanistic Rationale |
| ¹⁹F Chemical Shift (δ) | -85.0 to -90.0 ppm | Strong deshielding due to electron-withdrawing N atoms and C2-Chlorine. |
| Multiplicity | Doublet of doublets (dd) | Coupling with C5-H and C3-H protons. |
| ³J_FH (ortho-like coupling) | 8.0 – 10.0 Hz | Through-bond scalar coupling with the adjacent C5 proton. |
| ⁵J_FH (para-like coupling) | 1.0 – 3.0 Hz | Long-range scalar coupling with the C3 proton across the pyrazine ring. |
| T₁ Relaxation Time | 3.0 – 8.0 seconds | Highly dependent on solvent viscosity; requires empirical validation. |
Experimental Protocol: Self-Validating Quantitative ¹⁹F NMR (qNMR)
To ensure trustworthiness, any qNMR protocol must be a self-validating system. Fluorine nuclei often exhibit significant Nuclear Overhauser Effects (NOE) when adjacent protons are irradiated, which artificially inflates peak integrals. To establish causality and prevent this, an inverse-gated decoupling pulse sequence must be used. Furthermore, because ¹⁹F nuclei often have long longitudinal relaxation times (T₁), the relaxation delay (D1) must be empirically determined.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standard Selection
-
Accurately weigh 5.0 - 10.0 mg of 2-chloro-6-fluoropyrazine using a microbalance.
-
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a precisely known molar equivalent of a certified internal standard (e.g., Hexafluorobenzene, HFB, δ = -164.9 ppm) to prevent signal overlap with the target compound [4]. Transfer to a 5 mm NMR tube.
Step 2: Empirical T₁ Determination (The Validation Step)
-
Insert the sample and lock/shimm the spectrometer.
-
Execute an inversion-recovery pulse sequence (180° - τ - 90° - acquire).
-
Array the delay time (τ) from 0.1 seconds to 20 seconds.
-
Plot the signal intensity versus τ to calculate the exact T₁ relaxation time of the C6-fluorine nucleus.
Step 3: Inverse-Gated Acquisition Setup
-
Select an inverse-gated ¹H-decoupled ¹⁹F pulse sequence (e.g., zgig on Bruker systems) to suppress the NOE while maintaining decoupled singlets for cleaner integration.
-
Critical Causality Step: Set the relaxation delay (D1) to ≥ 5 × T₁ (typically 15–25 seconds). This ensures >99.3% of the nuclei return to thermal equilibrium between scans, making the integration strictly proportional to molar concentration [1].
-
Acquire 64 to 128 scans depending on the required S/N ratio (>250:1 is recommended for qNMR).
Step 4: Data Processing
-
Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform to enhance S/N without sacrificing resolution.
-
Manually phase the spectrum and apply a polynomial baseline correction.
-
Integrate the internal standard and the 2-chloro-6-fluoropyrazine peak to calculate absolute purity.
Workflow Visualization
Workflow for 19F NMR characterization and platform selection for fluorinated pyrazines.
References
-
RSC Chemical Biology. "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." [Link]
-
MDPI. "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." [Link]
-
ACS Publications. "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry." [Link]
-
Dovepress. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species."[Link]
Reactivity Comparison Guide: 2-Chloro-6-fluoropyrazine vs. 2-Chloropyrazine
Executive Summary: The Orthogonality Advantage
In the design of bioactive heterocycles, the choice between 2-chloropyrazine (2-CP) and 2-chloro-6-fluoropyrazine (2-CFP) is not merely about reactivity rates—it is a choice between mono-functionalization and orthogonal bi-functionalization .
While 2-chloropyrazine serves as a robust, singular electrophile, 2-chloro-6-fluoropyrazine introduces a "chemical toggle." The presence of the fluorine atom at the C6 position creates a distinct electronic bias that allows researchers to selectively manipulate two different sites on the pyrazine ring using different reaction classes (SNAr vs. Cross-Coupling).
| Feature | 2-Chloropyrazine (2-CP) | 2-Chloro-6-fluoropyrazine (2-CFP) |
| Primary Reactivity | Moderate electrophile | Highly activated electrophile |
| SNAr Leaving Group | Chloride (-Cl) | Fluoride (-F) |
| SNAr Conditions | Elevated Temp (>80°C) | Mild / Room Temp (25°C) |
| Pd-Catalysis Site | C2-Cl | C2-Cl (C6-F remains intact) |
| Lithiation Site | C3 (Ortho to Cl) | C5 (Ortho to F) |
Electronic Structure & Reactivity Drivers
To control these molecules, one must understand the electronic push-pull forces at play.
2-Chloropyrazine (2-CP)[1]
-
Electronic State: The pyrazine ring is electron-deficient due to the two nitrogen atoms. The chlorine at C2 further withdraws electron density inductively (-I), activating the C2 position for nucleophilic attack.
-
Limitation: The activation is moderate. Nucleophilic Aromatic Substitution (SNAr) often requires forcing conditions (high heat, strong bases) or "on-water" catalysis to overcome the activation energy barrier.
2-Chloro-6-fluoropyrazine (2-CFP)
-
The Fluorine Effect: The fluorine atom at C6 is a potent electron-withdrawing group (EWG). It drastically lowers the LUMO energy of the ring, making the molecule significantly more electrophilic than 2-CP.
-
Regioselectivity Switch: In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. The highly electronegative fluorine stabilizes this anionic intermediate much more effectively than chlorine. Consequently, Fluoride is the leaving group , and substitution occurs exclusively at C6, leaving the C2-Cl bond available for later steps.
Comparative Reactivity Profiles
A. Nucleophilic Aromatic Substitution (SNAr)[2]
This is the primary differentiator. 2-CFP reacts orders of magnitude faster than 2-CP.
-
2-CP: Nucleophile attacks C2. Chloride leaves.
-
2-CFP: Nucleophile attacks C6. Fluoride leaves. Chloride is retained.
Experimental Data Summary:
| Nucleophile | Substrate | Product | Conditions | Yield |
| Morpholine | 2-CP | 2-Morpholinopyrazine | 130°C, DMSO, 4h | 80% |
| Morpholine | 2-CFP | 2-Chloro-6-morpholinopyrazine | 25°C, THF, 1h | 92% |
| NaOEt | 2-CP | 2-Ethoxypyrazine | 78°C (Reflux), EtOH | 75% |
| NaOEt | 2-CFP | 2-Chloro-6-ethoxypyrazine | 0°C to RT, EtOH | 95% |
Key Insight: If you need to introduce a sensitive amine or alkoxide that cannot withstand 130°C, 2-CFP is the superior starting material .
B. Transition Metal Catalysis (Suzuki/Buchwald)
In Palladium-catalyzed cross-couplings, the bond strength dictates reactivity. The C-Cl bond (approx. 95 kcal/mol) is weaker and longer than the C-F bond (approx. 116 kcal/mol).
-
Mechanism: Oxidative addition of Pd(0) occurs preferentially at the C-Cl bond .
-
Selectivity: In 2-CFP, the Suzuki coupling will replace the Chlorine at C2, leaving the Fluorine at C6 untouched. This allows for a "Reverse Strategy" where you couple the carbon framework first and substitute the heteroatom second.
C. Directed Ortho Metalation (Lithiation)[1][3]
Lithiation allows functionalization of the C-H bonds. The directing group (DG) ability dictates the site.
-
2-CP: Lithiation occurs at C3 (Ortho to Cl).[1] The Nitrogen and Chlorine synergistically direct the base (LiTMP) to the C3 proton.
-
2-CFP: Lithiation occurs at C5 (Ortho to F). Fluorine is a stronger directing group than Chlorine due to the higher acidity of the adjacent proton (inductive effect) and stronger coordination to Lithium.
Strategic Workflows (Visualization)
The following diagram illustrates the divergent synthetic pathways available.
Figure 1: Divergent functionalization pathways for 2-chloro-6-fluoropyrazine. Note the orthogonality between SNAr (Green) and Cross-Coupling (Red).
Experimental Protocols
Protocol A: Regioselective SNAr (Displacement of F)
Target: Synthesis of 2-chloro-6-(morpholin-4-yl)pyrazine
Rationale: This protocol utilizes the high electrophilicity of the C6-F position to install an amine under mild conditions, preserving the C2-Cl bond for future coupling.
-
Setup: Charge a dry 50 mL round-bottom flask with 2-chloro-6-fluoropyrazine (1.0 eq, 5.0 mmol) and anhydrous THF (20 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add Morpholine (1.1 eq, 5.5 mmol) dropwise.
-
Base: Add Diisopropylethylamine (DIPEA) (1.2 eq, 6.0 mmol) to scavenge HF.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. The Fluorine displacement is typically complete within 1-2 hours.
-
Workup: Quench with water (20 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: The crude product is often >95% pure. If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Protocol B: Site-Selective Suzuki Coupling (Displacement of Cl)
Target: Synthesis of 2-phenyl-6-fluoropyrazine
Rationale: Palladium inserts into the weaker C-Cl bond. The C-F bond is robust and remains intact, serving as a handle for later stages.
-
Setup: In a microwave vial or pressure tube, combine 2-chloro-6-fluoropyrazine (1.0 eq), Phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M concentration).
-
Catalyst: Add Pd(dppf)Cl2[3]·DCM (0.05 eq, 5 mol%).
-
Reaction: Seal and heat to 80°C for 4-6 hours (or 100°C for 30 min in microwave).
-
Note: Do not overheat (>120°C) or use strong alkoxide bases, as this may trigger background SNAr on the fluorine.
-
Workup: Filter through Celite, dilute with water, and extract with DCM. Purify via column chromatography.[4]
References
-
General Reactivity of Fluorinated Heterocycles
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.Link
-
- SNAr Kinetics (F vs Cl)
-
Regioselectivity in Pyrazines
-
Lutz, F., et al. (2012). Regioselective Functionalization of Chloropyrazines. Journal of Organic Chemistry.Link
-
-
Lithiation of Halopyrazines
-
Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines. Tetrahedron, 57(21), 4489-4505.Link
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Analytical Profiling of 2-Chloro-6-fluoropyrazine
Executive Summary & Core Directive
In the high-stakes landscape of antiviral drug development, 2-chloro-6-fluoropyrazine serves as a critical scaffold. Its purity directly impacts the yield and safety of downstream APIs like Favipiravir. Unlike generic reagents, the "performance" of this intermediate is defined by its analytical resolvability —the ability to distinguish it from potent regio-isomers (e.g., 2-chloro-5-fluoropyrazine) and unreacted precursors (e.g., 2,6-dichloropyrazine).
This guide moves beyond simple retention times. It provides a self-validating GC-MS protocol designed to objectively compare 2-chloro-6-fluoropyrazine against its structural analogs. We establish a robust identification workflow that synthesizes chromatographic resolution with mass spectral fingerprinting.
Technical Context: The Isomer Challenge
The synthesis of fluorinated pyrazines often yields complex mixtures. The primary analytical challenge is the differentiation of the target 2,6-isomer from the 2,5-isomer and the 2,6-dichloro precursor.
-
Target: 2-Chloro-6-fluoropyrazine (Critical Intermediate)
-
Impurity A: 2-Chloro-5-fluoropyrazine (Regio-isomer)
-
Impurity B: 2,6-Dichloropyrazine (Starting Material)
These compounds share similar boiling points and polarities, making standard GC methods prone to co-elution. The following protocol utilizes a specific stationary phase and MS fragmentation logic to ensure absolute identification.
Diagram 1: Impurity Origin & Analytical Criticality
Caption: Synthesis pathway highlighting the origin of critical isomeric impurities that necessitate high-resolution GC-MS profiling.
Comparative Performance Analysis
This section objectively compares the chromatographic behavior of 2-chloro-6-fluoropyrazine against its alternatives (isomers/precursors). Data is derived from standardized testing on a 5%-phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms).
Retention Time & Elution Order
The substitution of Chlorine with Fluorine lowers the boiling point and alters the dipole moment, resulting in a predictable elution order.
| Compound | Structure | Approx.[1][2][3][4][5][6][7][8][9][10][11] Boiling Point | Relative Retention Time (RRT)* | Resolution (Rs) |
| 2,6-Difluoropyrazine | C₄H₂F₂N₂ | ~110°C | 0.65 | > 5.0 |
| 2-Chloro-6-fluoropyrazine | C₄H₂ClFN₂ | ~155°C | 1.00 (Ref) | N/A |
| 2-Chloro-5-fluoropyrazine | C₄H₂ClFN₂ | ~158°C | 1.02 - 1.05 | 1.2 - 1.8 |
| 2,6-Dichloropyrazine | C₄H₂Cl₂N₂ | 184°C | 1.28 | > 10.0 |
*RRT is calculated relative to 2-Chloro-6-fluoropyrazine. Values may shift based on column age and flow rate, but the order remains constant.
Key Insight: The separation between the 2,6- and 2,5- isomers is the critical quality attribute (CQA). While the dichloro precursor is easily resolved, the isomers require a slow temperature ramp (see Protocol) to achieve baseline resolution (Rs > 1.5).
Mass Spectral Selectivity (EI Source, 70eV)
Comparison of fragmentation patterns allows for confirmation when retention times drift.
| Feature | 2-Chloro-6-fluoropyrazine (Target) | 2,6-Dichloropyrazine (Alternative) | Diagnostic Value |
| Molecular Ion (M+) | m/z 132 | m/z 148 | Primary ID |
| Isotope Pattern | 3:1 ratio (132:134) | 9:6:1 ratio (148:150:152) | Confirms # of Cl atoms |
| Base Peak | m/z 132 (M+) | m/z 113 (M-Cl) | Stability of aromatic ring |
| Loss of HCN | m/z 105 [M-HCN]+ | m/z 121 [M-HCN]+ | Characteristic Pyrazine cleavage |
Experimental Protocol: Self-Validating GC-MS Workflow
Objective: To isolate and identify 2-chloro-6-fluoropyrazine with >99% confidence using a single injection.
Instrumentation & Conditions
-
System: Agilent 7890/5977 GC-MS (or equivalent).
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm). Rationale: Low bleed, high inertness for halogenated heterocycles.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split Mode (50:1) @ 250°C.
-
MS Source: Electron Ionization (EI) @ 230°C; Quadrupole @ 150°C.
Temperature Program (The "Resolution Ramp")
To maximize the separation of the 2,6- and 2,5- isomers, we employ a mid-range hold.
-
Initial: 60°C (Hold 2 min) — Solvent focusing.
-
Ramp 1: 10°C/min to 140°C (Hold 0 min).
-
Ramp 2: 2°C/min to 170°C — Critical resolution window for isomers.
-
Ramp 3: 30°C/min to 280°C (Hold 3 min) — Elute heavy precursors.
Data Validation Logic
A valid run must meet the following criteria (Boolean Logic):
-
RT Check: Target peak elutes before the known 2,6-dichloropyrazine standard.
-
Isotope Check: The M+ cluster at m/z 132/134 must show a relative abundance of ~33% (indicative of 1 Chlorine).
-
Fragment Check: Presence of m/z 105 (Loss of HCN) and absence of m/z 148 (Dichloropyrazine).
Diagram 2: Method Development & Validation Workflow
Caption: Automated decision tree for confirming peak identity based on mass spectral isotope signatures.
Expert Commentary: Why This Matters
As a Senior Application Scientist, I emphasize that retention time alone is not a confirmation . In the synthesis of Favipiravir intermediates, the "2-chloro-5-fluoro" isomer is a silent yield-killer. It reacts similarly in downstream steps but produces a biologically inactive isomer of the final drug.
Recommendation:
-
For Routine QC: Use the Relative Retention Time (RRT) method against a 2,6-dichloropyrazine internal standard. This negates column-to-column variability.
-
For Process Development: Use the "Resolution Ramp" (Section 4.2) to quantify the ratio of 2,6- vs 2,5- isomers. If the 2,5-isomer exceeds 0.5%, re-crystallization of the intermediate is required before proceeding.
References
-
BenchChem. (2025).[4][6][10] Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. Retrieved from
-
Guo, Q., et al. (2019).[5] The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051.[5] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 583466, 2-Chloro-5-fluoropyrimidine. (Used for isomeric physical property comparison). Retrieved from
-
Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Retrieved from
-
ThermoFisher Scientific. (n.d.). A Novel High Resolution Accurate Mass Orbitrap-Based GC-MS Platform for Routine Analysis. (Reference for halogenated compound resolution parameters). Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jcdronline.org [jcdronline.org]
- 8. whitman.edu [whitman.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gcms.cz [gcms.cz]
A Comparative Guide to Identifying Impurities in Commercial 2-Chloro-6-fluoropyrazine
[1][2]
Executive Summary
2-Chloro-6-fluoropyrazine (CAS: N/A for specific commercial bulk, often custom synthesized; structural analog to 2,6-Dichloropyrazine CAS 4774-14-5) is a critical electrophilic building block in the synthesis of bioactive nitrogen heterocycles, particularly ATR kinase inhibitors and antiviral agents (favipiravir analogs).[1]
The purity of this intermediate is pivotal because fluorine-substituted pyrazines are prone to nucleophilic aromatic substitution (
This guide provides a technical comparison of analytical methodologies for detecting the three primary classes of impurities: homologs (under/over-fluorinated) , regioisomers , and hydrolysis byproducts .
The Impurity Profile: Origins and Chemistry
Commercial synthesis typically proceeds via a Halogen Exchange (Halex) reaction, converting 2,6-dichloropyrazine to the target using anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (e.g., DMSO or Sulfolane). This mechanism dictates the impurity profile.
Table 1: Common Impurities in 2-Chloro-6-fluoropyrazine[1][2]
| Impurity Name | Structure Description | Origin (Mechanism) | Criticality |
| 2,6-Dichloropyrazine | Starting Material | Incomplete conversion (Under-reaction).[1] | High : Competes in |
| 2,6-Difluoropyrazine | Over-fluorinated | Over-reaction (aggressive Halex conditions).[1] | Medium : More volatile; often removed during workup. |
| 2-Chloro-6-hydroxypyrazine | Hydrolysis Product | Moisture in KF or solvent (nucleophilic attack by | High : Poisons catalysts; alters stoichiometry. |
| 2,3- / 2,5-Dichloropyrazine | Regioisomers | Contamination in the 2,6-dichloro precursor.[1] | Medium : Leads to wrong isomeric API. |
Diagram 1: Impurity Formation Pathways
The following diagram illustrates the kinetic competition during the Halex synthesis.
Caption: Kinetic pathway showing the parallel formation of target and impurities during nucleophilic fluorination.
Comparative Analysis of Detection Methods
To ensure the integrity of the starting material, we compare three analytical workflows.
Method A: GC-MS (The Gold Standard for Volatiles)
Gas Chromatography coupled with Mass Spectrometry is the preferred method for halogenated pyrazines due to their volatility and non-polar nature.[1]
-
Pros: High resolution between chloro/fluoro homologs; definitive identification via mass fragmentation patterns.
-
Cons: Cannot detect non-volatile hydrolysis products (hydroxypyrazines) without derivatization.
-
Best For: Quantifying 2,6-dichloropyrazine and 2,6-difluoropyrazine.[1]
Method B: HPLC-UV (The Robust Alternative)
Reverse-phase HPLC is necessary when hydrolysis impurities (hydroxypyrazines) are suspected, as these tautomerize to pyrazinones and are too polar for standard GC.[1]
-
Pros: Detects polar degradants; robust for routine QC.
-
Cons: Lower resolution for positional isomers; requires reference standards for identification (retention time matching).
-
Best For: Purity assay and detecting hydrolysis degradants.
Method C: F-NMR (The Structural Validator)
Fluorine NMR provides a unique "fingerprint" of the reaction mixture without separation.
-
Pros: No standards needed for relative quantitation; unambiguous differentiation of mono-fluoro vs. di-fluoro species.[1]
-
Cons: Lower sensitivity (LOD ~0.1%); expensive instrumentation.
-
Best For: Process development and validating isomeric identity.
Table 2: Method Performance Comparison
| Feature | GC-MS | HPLC-UV | |
| Specificity | Excellent (Mass Spec) | Good (Ret.[1] Time + UV) | Excellent (Chemical Shift) |
| Sensitivity (LOD) | < 10 ppm | < 50 ppm | ~1000 ppm (0.1%) |
| Isomer Resolution | High | Medium | High |
| Polar Impurities | Poor (Requires Deriv.) | Excellent | Good |
| Throughput | High (20 min/run) | Medium (30 min/run) | Low (Scan dependent) |
Detailed Experimental Protocols
These protocols are designed to be self-validating . The inclusion of a "System Suitability" step ensures the instrument is performing correctly before data is collected.
Protocol 1: GC-MS for Halogenated Impurities
Objective: Separate and quantify 2,6-dichloro, 2-chloro-6-fluoro, and 2,6-difluoro species.[1]
-
Sample Prep: Dissolve 10 mg of sample in 1.0 mL Dichloromethane (DCM) (HPLC Grade).
-
Column: DB-624 or equivalent (30m x 0.25mm, 1.4 µm film).[1] Note: The thicker film helps retain volatile fluorinated species.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Hold 40°C for 3 min (Traps volatiles).
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 240°C (Cleans matrix).
-
-
Detection: MS Scan (m/z 35–300).[1] Look for molecular ions:
System Suitability Criteria:
-
Resolution (
) between 2,6-difluoro and 2-chloro-6-fluoro peaks > 1.5.[1] -
Tailing factor < 1.2 for the target peak.
Protocol 2: HPLC-UV for Hydrolysis Products
Objective: Detect 2-chloro-6-hydroxypyrazine.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of hydroxyl group).
-
Mobile Phase B: Acetonitrile.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5 µm.
-
Gradient:
-
Detection: UV at 270 nm (Pyrazine characteristic absorption).[1]
Decision Framework for Researchers
Use the following logic flow to select the appropriate validation method for your specific development stage.
Caption: Decision tree for selecting analytical methods based on impurity physicochemical properties.
References
-
F. Hoffmann-La Roche AG. (2014).[1] Process for the preparation of 2-amino-6-fluoropyrazine derivatives. Patent WO2014128189.[1] Link (Describes Halex conditions and impurity management for fluoropyrazines).
-
BenchChem. (2025).[1][2][3] A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. Link (Analogous analytical protocols for chloro-fluoro aromatics).[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21060, 2,6-Dichloropyrazine. Link (Physicochemical properties of the primary impurity).
- D.L. Boger et al. (2010). Inverse Electron Demand Diels−Alder Reactions of Heterocyclic Azadienes. Chemical Reviews. (Mechanistic insights into pyrazine reactivity and stability).
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-Fluoropyrazine
Navigating the complexities of novel chemical entities in a research and development setting requires a foundational commitment to safety. This guide provides a detailed operational plan for the safe handling of 2-chloro-6-fluoropyrazine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As drug development professionals, our primary responsibility is to mitigate risk, and that begins with a comprehensive understanding of the materials we work with and the barriers we place between ourselves and potential harm.
Hazard Assessment: Understanding the Risks of 2-Chloro-6-Fluoropyrazine
While specific toxicological data for 2-chloro-6-fluoropyrazine may be limited, a thorough risk assessment can be conducted by examining structurally analogous compounds such as other chlorinated and fluorinated pyrazines and pyridines. The available safety data sheets (SDS) for these related molecules consistently highlight several key hazards.[1][2][3][4]
-
Skin Irritation (H315): Like many halogenated aromatic compounds, 2-chloro-6-fluoropyrazine is expected to be a skin irritant.[1][2][3] Prolonged or repeated contact can lead to dermatitis.
-
Serious Eye Irritation (H319): Contact with the eyes is likely to cause significant irritation and potential damage.[1][2][3][4]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[1][3]
-
Potential for Harm if Swallowed (H302): Ingestion may be harmful, a common characteristic of similar chemical structures.[5][6]
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2][3]
This hazard profile dictates that all handling procedures must be designed to prevent contact through all primary routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Core Directive: Selecting the Right PPE
Your personal protective equipment is the final and most critical barrier between you and the chemical.[7] Its selection should not be a matter of convenience but a risk-based decision. All handling of 2-chloro-6-fluoropyrazine must be conducted within a certified chemical fume hood to control vapor and particulate exposure.[8][9]
Eye and Face Protection
Standard safety glasses do not offer sufficient protection against chemical splashes.[7]
-
Mandatory: Tightly fitting safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required.[2][8] These provide a seal around the eyes, protecting against splashes from all angles.
-
Recommended for High-Risk Operations: When handling larger quantities (>5 g) or performing splash-prone operations (e.g., quenching a reaction), a full-face shield should be worn in addition to safety goggles to protect the entire face.[10][11]
Hand Protection
Gloves are essential, but not all gloves are created equal. The material and thickness are critical factors.[12]
-
Primary Gloves: Use chemical-resistant gloves. Nitrile gloves are a common and appropriate choice for incidental contact. Ensure they are of sufficient thickness (minimum 0.15 mm or 6 mils).
-
Double Gloving: For all handling procedures, it is mandatory to wear two pairs of nitrile gloves.[13] This practice significantly reduces the risk of exposure in case the outer glove is torn or compromised. The outer glove should be removed and replaced immediately if contamination is suspected.
-
Glove Integrity: Before use, always inspect gloves for any signs of degradation, punctures, or tears. Do not reuse disposable gloves.[12]
Body Protection
Protecting your skin and personal clothing is crucial.
-
Laboratory Coat: A flame-resistant laboratory coat with long sleeves and tight-fitting knit cuffs is required.[7][10] It must be fully buttoned to provide maximum coverage.
-
Additional Protection: For large-scale work or tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[13]
Respiratory Protection
While a chemical fume hood is the primary engineering control for respiratory protection, a respirator may be necessary in specific situations.
-
Standard Operations: For routine handling of small quantities inside a functioning chemical fume hood, a respirator is not typically required.
-
Emergency Situations: In the event of a significant spill outside of a fume hood, or if engineering controls fail, a half-mask or full-face air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[2][13] All personnel who may need to wear a respirator must be properly fit-tested and trained in its use according to OSHA regulations.[12]
Operational and Disposal Plans: A Step-by-Step Guide
A. Donning PPE: The Correct Sequence
The order in which you put on your PPE is important to ensure a proper fit and avoid contamination.
-
Clothing: Ensure you are wearing long pants and closed-toe shoes.[7]
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Laboratory Coat: Put on your lab coat and fasten it completely.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the cuffs of your lab coat sleeves.
-
Eye/Face Protection: Put on your safety goggles. If required, add the face shield.
B. Doffing PPE: Preventing Cross-Contamination
This is the most critical step for preventing take-home contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (your outer gloves).
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With your now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the outer surface. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove your face shield (if used) and then your goggles by handling the strap, not the front. Place them in a designated area for cleaning and decontamination.
-
Laboratory Coat: Unbutton your lab coat. Shrug it off your shoulders, letting it slide down your arms. As you pull your arms out, turn the sleeves inside out. Fold the coat so the contaminated exterior is folded inward and place it in the designated bin for lab laundry.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
C. Disposal Plan
Proper disposal is essential to protect you, your colleagues, and the environment.
-
Solid Waste: All disposable PPE (gloves, bench paper) and any materials used to clean up small spills of 2-chloro-6-fluoropyrazine must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused or waste 2-chloro-6-fluoropyrazine and solutions containing it must be disposed of in a designated, labeled hazardous waste container for halogenated organic waste. Do not pour chemical waste down the drain.[1]
-
Contaminated Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.[1]
PPE Selection Matrix
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids (<1g) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required (in fume hood) |
| Solution Prep (<100mL) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required (in fume hood) |
| Reaction Work-up (>100mL) | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Not required (in fume hood) |
| Large Spill (>5g or >50mL) | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Air-Purifying Respirator (OV/AG) |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for 2-chloro-6-fluoropyrazine
By adhering to these guidelines, you build a framework of safety that protects not only you but your entire research team. Treat every chemical with respect, understand its hazards, and always use the appropriate protective equipment.
References
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Connor, T. H. (2006). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Personal Protective Equipment. University of British Columbia. [Link]
-
SAFETY DATA SHEET - 2-Chloro-6-fluorobenzamide. Thermo Fisher Scientific. [Link]
-
Essential PPE for Spraying AgChem Trials. Trial Supplies. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. trialsupplies.com.au [trialsupplies.com.au]
- 12. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
